4-Nitropyridine hydrate
Description
Properties
IUPAC Name |
4-nitropyridine;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2.H2O/c8-7(9)5-1-3-6-4-2-5;/h1-4H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRHVFAYUIVZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1[N+](=O)[O-].O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Nitropyridine Hydrate: Structural Profiling, Reactivity, and Synthetic Methodologies
Executive Summary
For researchers and medicinal chemists, the pyridine ring is a ubiquitous pharmacophore. Functionalizing the C4 position of pyridine is notoriously challenging due to its inherent electron distribution. 4-Nitropyridine serves as a highly activated electrophilic scaffold, enabling direct functionalization via Nucleophilic Aromatic Substitution (SNAr) or reduction to 4-aminopyridine derivatives. However, the anhydrous form of 4-nitropyridine is highly reactive and prone to moisture-induced degradation.
4-Nitropyridine hydrate resolves this handling bottleneck. By incorporating a water molecule into its crystal lattice, the hydrate form provides a weighable, shelf-stable reagent. This technical whitepaper details the exact physicochemical parameters of 4-nitropyridine hydrate, its mechanistic reaction pathways, and field-proven, self-validating experimental protocols for its utilization in drug development.
Core Structural and Physicochemical Profiling
A critical failure point in synthetic scale-up is the miscalculation of stoichiometric equivalents due to confusion between the hydrate, anhydrous, and N-oxide forms of 4-nitropyridine.
4-Nitropyridine hydrate (CAS: 1951439-25-0) possesses the molecular formula C5H6N2O3 , which is structurally understood as a monohydrate: C5H4N2O2 · H2O [1]. The exact molecular weight is 142.11 g/mol [1]. The hydrogen-bonding network provided by the lattice water stabilizes the electron-deficient pyridine core, drastically improving shelf-life compared to its anhydrous counterpart.
Quantitative Data: Comparative Properties of 4-Nitropyridine Variants
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Physical State & Stability |
| 4-Nitropyridine Hydrate | 1951439-25-0 | C5H6N2O3 | 142.11 g/mol | Yellow/tan solid; Bench-stable[1] |
| 4-Nitropyridine (Anhydrous) | 1122-61-8 | C5H4N2O2 | 124.10 g/mol | Yellow powder; Moisture-sensitive[2] |
| 4-Nitropyridine N-oxide | 1124-33-0 | C5H4N2O3 | 140.10 g/mol | Yellow crystalline solid; Stable[3] |
Note: Failure to account for the 18.01 g/mol mass difference between the hydrate and anhydrous forms will result in an ~14.5% error in stoichiometric equivalents, often leading to incomplete reactions in sensitive cross-coupling or SNAr workflows.
Reactivity Profile and Mechanistic Pathways
The synthetic utility of 4-nitropyridine hydrate stems from the intense electron-withdrawing nature of the nitro (-NO2) group. This functional group exerts both inductive and resonance-withdrawing effects, rendering the C4 carbon highly electrophilic.
-
The SNAr Pathway : Upon dehydration, the pyridine core can undergo bimolecular Nucleophilic Aromatic Substitution (SNAr). When attacked by a nucleophile (e.g., an amine or alkoxide), the ring temporarily accepts the negative charge, forming a stabilized Meisenheimer complex. Unconventionally, the nitro group itself acts as a potent leaving group (departing as a nitrite ion, NO2⁻), yielding a 4-substituted pyridine[4].
-
The Reduction Pathway : Alternatively, the nitro group can be fully reduced to a primary amine, yielding 4-aminopyridine—a critical intermediate and an active pharmaceutical ingredient (API) in its own right (e.g., dalfampridine)[5].
Reaction Workflow Visualization
Synthetic divergence of 4-Nitropyridine Hydrate via SNAr and reduction pathways.
Self-Validating Experimental Protocols
The following protocols are engineered with built-in causality and self-validation mechanisms to ensure high-fidelity execution.
Protocol 1: Controlled Dehydration of 4-Nitropyridine Hydrate
Objective: Remove lattice water to prevent the quenching of moisture-sensitive nucleophiles in downstream steps.
-
Step 1: Transfer 10.0 g of 4-nitropyridine hydrate to a 250 mL round-bottom flask.
-
Step 2: Add 100 mL of anhydrous toluene. Causality: Toluene forms a low-boiling azeotrope with water, allowing for the gentle, thermodynamic removal of lattice water without causing thermal degradation of the sensitive pyridine ring.
-
Step 3: Equip the flask with a Dean-Stark trap and reflux at 110°C until water collection ceases (approximately 2 hours).
-
Step 4: Concentrate the solution under reduced pressure. Self-Validation: The physical transition from a clumpy hydrate to a free-flowing, highly static powder confirms the successful generation of anhydrous 4-nitropyridine.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines
Objective: Synthesize 4-amino-substituted pyridines via displacement of the nitro group.
-
Step 1: Dissolve 1.0 eq of freshly dehydrated 4-nitropyridine in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Causality: DMF is a polar aprotic solvent that effectively solvates the charged Meisenheimer intermediate without hydrogen-bonding to the incoming nucleophile, thereby maximizing the kinetic velocity of the attack.
-
Step 2: Add 1.2 eq of the desired amine nucleophile and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the nitrous acid (HNO2) generated by the departing nitro group, preventing undesired side reactions[4].
-
Step 3: Stir at 80°C for 4-6 hours. Self-Validation: The reaction mixture will shift from pale yellow to a deep orange/red hue as the Meisenheimer complex forms and resolves. Complete consumption of the starting material is validated via LCMS (disappearance of the 125 m/z [M+H]⁺ peak).
-
Step 4: Quench with ice water, extract with ethyl acetate, wash extensively with brine to remove DMF, dry over Na2SO4, and concentrate.
Protocol 3: Iron-Mediated Reduction to 4-Aminopyridine
Objective: Reduce the C4-nitro group to a primary amine.
-
Step 1: Dissolve 1.0 eq of 4-nitropyridine hydrate in a 4:1 mixture of Ethanol:Water. (Dehydration is not required here, as the reaction is aqueous).
-
Step 2: Add 5.0 eq of fine Iron (Fe) powder, followed by 0.1 eq of concentrated HCl. Causality: Zero-valent iron serves as the stoichiometric electron donor. The catalytic HCl etches the passivated iron surface to expose reactive sites and provides the necessary protons for the multi-step reduction of -NO2 to -NH2[5].
-
Step 3: Reflux the mixture at 85°C for 2 hours. Self-Validation: The reaction is complete when the grey iron powder fully converts to a dense, dark brown/black precipitate of iron oxides (Fe3O4).
-
Step 4: Filter the hot mixture through a pad of Celite to remove the iron oxides. Concentrate the filtrate and recrystallize the crude product from toluene to yield analytically pure 4-aminopyridine[5].
Analytical Characterization Standards
To verify the integrity of 4-nitropyridine hydrate, the following analytical signatures should be observed:
-
HPLC: Utilizing a standard C18 column with a water/acetonitrile gradient (0.1% TFA), the compound elutes as a sharp, highly UV-active peak at 254 nm.
-
NMR (¹H, DMSO-d₆): The signature of the C4-nitro substitution is an AA'BB' splitting pattern in the aromatic region. Two distinct doublets will appear downfield (typically ~8.3 ppm and ~9.0 ppm) due to the strong deshielding effect of the nitro group. The lattice water molecule typically appears as a broad singlet around ~3.3 ppm, though its exact shift is concentration- and temperature-dependent.
References
Sources
Navigating the Hazards of 4-Nitropyridine Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and the Critical Role of the Safety Data Sheet
4-Nitropyridine hydrate, a derivative of pyridine, is a compound that finds utility in various research and development applications, including as a building block in the synthesis of more complex molecules in the pharmaceutical industry. While its scientific potential is significant, a thorough understanding of its associated hazards is paramount for ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the safety profile of 4-Nitropyridine hydrate, drawing from available Safety Data Sheets (SDS) for the closely related 4-Nitropyridine. It is crucial to recognize that while specific data for the hydrate form may be limited, the hazards associated with the anhydrous compound should be considered directly applicable. The Safety Data Sheet serves as the primary source of information for handling, storage, and emergency response, and its careful review is the foundation of safe laboratory practice.
PART 1: Hazard Identification and Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on available data for 4-Nitropyridine, the compound is classified as hazardous.
GHS Hazard Classification Summary [1]
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning | |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | Warning |
It is important to note that some sources also indicate more severe hazard classifications, including "Fatal if swallowed" (Acute Toxicity, Oral, Category 2/3) and "Causes severe skin burns and eye damage" (Skin Corrosion/Irritation, Category 1B)[2]. This variability underscores the importance of consulting the specific SDS provided by the supplier.
The primary routes of exposure are ingestion, inhalation, and skin or eye contact. The "Warning" signal word indicates a moderate level of hazard.
PART 2: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize the risks associated with 4-Nitropyridine hydrate.
Experimental Workflow: Safe Handling Protocol
This protocol outlines the essential steps for safely handling 4-Nitropyridine hydrate in a laboratory setting.
1. Engineering Controls:
- Causality: To prevent inhalation of dust or vapors, all handling of 4-Nitropyridine hydrate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1][3]. The negative pressure of the fume hood contains any airborne particles, preventing their release into the laboratory environment.
2. Personal Protective Equipment (PPE):
- Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to recognized standards (e.g., EN166 in Europe or NIOSH in the US)[4][5]. This is critical to prevent eye contact which can cause serious irritation[1].
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat[1]. Inspect gloves for any signs of degradation before use. Contaminated clothing should be removed immediately and laundered before reuse[1][3]. This prevents skin irritation and potential absorption.
- Respiratory Protection: If the ventilation is inadequate or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[4][5].
3. Handling Procedures:
- Avoid the formation of dust and aerosols[1].
- Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used[1][6].
- Wash hands thoroughly with soap and water after handling[1][6].
- Use non-sparking tools to prevent ignition sources[1].
Storage Requirements
Proper storage is crucial for maintaining the stability of 4-Nitropyridine hydrate and preventing accidental exposure.
-
Container: Store in the original, tightly closed container[1][3].
-
Location: Keep in a cool, dry, and well-ventilated place[1][3].
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, and bases[7][8].
-
Security: The storage area should be locked to restrict access to authorized personnel only[1][4].
PART 3: Emergency Procedures and First Aid
In the event of an accidental exposure or spill, a rapid and informed response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray[1][4].
-
Specific Hazards: When heated to decomposition, it may emit toxic fumes of nitrogen oxides[4][8].
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes[1][4].
Accidental Release Measures
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.
-
Clean-up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal[3]. For larger spills, it may be necessary to contain and dispose of the material as hazardous waste in accordance with local regulations[8].
-
Personal Protection: Wear appropriate PPE as described in the handling section during cleanup.
Visualization of Hazard Management Workflow
The following diagram illustrates the logical flow from hazard identification to appropriate response measures.
Sources
- 1. echemi.com [echemi.com]
- 2. 4-Nitropyridine | C5H4N2O2 | CID 70734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. nj.gov [nj.gov]
A Technical Guide to the Hygroscopicity and Air Stability of 4-Nitropyridine N-oxide Hydrate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: 4-Nitropyridine N-oxide (CAS: 1124-33-0), a pivotal reagent in synthetic chemistry, is frequently supplied and handled as a hydrate. An exhaustive review of safety and handling literature reveals that this compound is markedly hygroscopic, with the potential for deliquescence upon exposure to ambient air.[1][2][3] While considered chemically stable under anhydrous, controlled conditions, its physical and chemical integrity is intrinsically linked to moisture control.[2][4] Exposure to atmospheric water is a primary condition to avoid, as the uptake of moisture can compromise stability and handling characteristics.[4] This guide provides a detailed analysis of the hygroscopic nature and air stability of 4-Nitropyridine N-oxide hydrate, offering field-proven experimental protocols to assess these properties and best-practice recommendations for its handling and storage.
Part 1: Hygroscopicity Profile of 4-Nitropyridine N-oxide Hydrate
Defining the Challenge: Hygroscopicity and Deliquescence
Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere. This phenomenon is dictated by the material's chemical structure, crystal form, and the ambient relative humidity (RH). For pharmaceutical and chemical development, classifying this behavior is critical. A highly hygroscopic compound can exhibit changes in weight, flowability, crystal structure, and chemical stability.
The most extreme form of hygroscopicity is deliquescence, where a solid absorbs so much atmospheric water that it dissolves and forms a liquid solution. Multiple safety data sheets (SDS) for 4-Nitropyridine N-oxide explicitly state that the material is "moisture sensitive"[2], a "hygroscopic crystalline powder"[2], and "may be deliquescent".[1][3] This flags the compound as requiring stringent environmental controls during handling and storage.
The Molecular Basis for Water Sorption
The strong affinity of 4-Nitropyridine N-oxide for water can be attributed to its molecular structure. The molecule possesses two highly polar functional groups:
-
The N-oxide group (N⁺-O⁻)
-
The nitro group (-NO₂)
Both groups are excellent hydrogen bond acceptors. Water molecules in the atmosphere can readily form strong hydrogen bonds with the oxygen atoms of these groups at the crystal surface, initiating the process of moisture uptake. In the hydrate form, water molecules are already integrated into the crystal lattice, but the surface can still attract additional atmospheric moisture.
Experimental Protocol 1: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)
Causality: DVS is the gold-standard instrumental method for precisely quantifying the extent and rate of water sorption and desorption.[5][6][7] It works by subjecting a sample to a program of controlled, stepwise changes in relative humidity at a constant temperature, while a microbalance records the corresponding change in mass with high precision.[6] This provides a detailed sorption isotherm, which is the key to classifying the material's hygroscopic nature and understanding its behavior under different environmental conditions.[8]
Methodology:
-
Sample Preparation: Place 5-10 mg of 4-Nitropyridine N-oxide hydrate onto the DVS sample pan.
-
Initial Equilibration: Equilibrate the sample at a starting condition of 25°C and 40% RH until a stable mass is achieved (e.g., mass change of <0.002% per minute). This provides a baseline mass at a typical ambient humidity.
-
Desorption Step (Optional but Recommended): Ramp the humidity down to 0% RH and hold until the sample mass equilibrates. This step helps to remove loosely bound surface water and establish a dry reference mass.
-
Sorption Cycle: Increase the RH in a stepwise manner. A typical program would use 10% RH increments from 0% up to 90% RH.
-
At each step, the instrument will hold the RH constant until the sample mass equilibrates, recording the total mass gain.
-
-
Desorption Cycle: Decrease the RH in the same stepwise manner from 90% back down to 0%. This reveals the reversibility of the water uptake and can indicate phenomena like hysteresis, which may suggest changes in the material's structure.[6]
-
Data Analysis: Plot the percentage change in mass (y-axis) against the relative humidity (x-axis) to generate the sorption-desorption isotherm.
Data Presentation: Expected DVS Isotherm Data
| Relative Humidity (%) | % Mass Change (Sorption) | % Mass Change (Desorption) | Observations |
| 0 | 0.0 | 0.0 | Dry Reference Mass |
| 10 | 0.1 | 0.1 | Slight surface adsorption |
| 20 | 0.2 | 0.2 | Reversible uptake |
| 30 | 0.3 | 0.3 | Reversible uptake |
| 40 | 0.5 | 0.5 | Linear increase in uptake |
| 50 | 0.9 | 0.9 | Continued water sorption |
| 60 | 1.8 | 1.7 | Approaching critical humidity |
| 70 | 4.5 | 4.2 | Significant water uptake |
| 80 | >15.0 | - | Potential deliquescence point |
| 90 | Deliquescence | - | Sample becomes liquid |
Note: This table presents hypothetical data based on literature descriptions of a hygroscopic/deliquescent compound.
Visualization: DVS Experimental Workflow
Caption: Workflow for hygroscopicity assessment using DVS.
Part 2: Air Stability Profile of 4-Nitropyridine N-oxide
Intrinsic Stability and Key Stress Factors
While generally cited as "stable under normal conditions," this statement is predicated on the absence of environmental stressors.[4] For 4-Nitropyridine N-oxide, the primary catalyst for degradation is the very moisture it readily absorbs. Its stability profile must be considered in the context of the following stress factors.
-
Moisture and Hydrolysis: This is the most critical factor. Safety data sheets explicitly list "exposure to moist air or water" as a primary condition to avoid.[4] Absorbed water can act as a plasticizer, lowering the energy barrier for solid-state reactions, or it can participate directly in hydrolytic degradation pathways.
-
Incompatible Materials: The compound is a nitroaromatic, a class of molecules known for their reactivity. It should be stored away from strong oxidizing agents, acids, acid chlorides, and reducing agents to prevent vigorous or explosive reactions.[2][4]
-
Thermal Stress: Upon heating to decomposition, it is expected to release toxic fumes of nitrogen oxides (NOx).[1] This indicates that high-temperature processing or storage should be avoided.
-
Photostability: While not specifically documented in the reviewed literature, nitroaromatic compounds can be susceptible to photodegradation. A comprehensive stability assessment must include photostability testing as per ICH Q1B guidelines.
Experimental Protocol 2: Forced Degradation (Stress Testing)
Causality: Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods (e.g., HPLC) that can separate the intact drug from all potential impurities.[9][10][11] By subjecting the compound to stress conditions more severe than accelerated stability testing, we can proactively identify liabilities.[12]
Methodology:
-
Reference Sample Preparation: Prepare a stock solution of 4-Nitropyridine N-oxide hydrate in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL). This will serve as the time-zero (T0) and unstressed control.
-
Hydrolytic Stress:
-
Acidic: Add HCl to a sample aliquot to reach a concentration of 0.1 M.
-
Basic: Add NaOH to a sample aliquot to reach a concentration of 0.1 M.
-
Neutral: Add only water to a sample aliquot.
-
Keep all solutions at 60°C and analyze samples at intervals (e.g., 2, 6, 12, 24 hours).
-
-
Oxidative Stress:
-
Add hydrogen peroxide (H₂O₂) to a sample aliquot to a final concentration of 3%.
-
Keep the solution at room temperature and protect from light. Analyze at intervals.
-
-
Thermal Stress (Solid State):
-
Place a thin layer of the solid powder in a vial.
-
Heat in an oven at a temperature below the melting point (e.g., 80°C).
-
Analyze at intervals by dissolving the solid and injecting it into the analytical system.
-
-
Photolytic Stress:
-
Expose both the solid powder and the stock solution to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze after a specified exposure period.
-
-
Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[12]
Visualization: Forced Degradation Study Logic
Sources
- 1. echemi.com [echemi.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 6. mt.com [mt.com]
- 7. aqualab.com [aqualab.com]
- 8. skpharmteco.com [skpharmteco.com]
- 9. ijisrt.com [ijisrt.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
pKa values and acidity of 4-Nitropyridine derivatives
An In-depth Technical Guide to the pKa Values and Acidity of 4-Nitropyridine Derivatives
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its solubility, membrane permeability, and biological activity.[1][2] This is particularly critical in drug discovery and development, where the pyridine scaffold is a privileged structure found in numerous approved drugs.[3] This guide provides a comprehensive technical overview of the acidity of 4-nitropyridine and its derivatives. We will explore the theoretical underpinnings of substituent effects on pKa, present experimental and computational methodologies for its determination, and discuss the synthesis and application of this important class of compounds in medicinal chemistry.
Introduction: The Significance of Acidity in Pyridine Chemistry
Pyridine is a basic heterocyclic aromatic compound with a pKa of approximately 5.2 for its conjugate acid, the pyridinium ion.[4] The lone pair of electrons on the nitrogen atom is not delocalized within the aromatic π-system and is readily available for protonation.[4] The acidity of the pyridinium ion, and thus the basicity of the pyridine, is highly sensitive to the nature and position of substituents on the ring.
The introduction of a nitro group (-NO₂) at the 4-position dramatically alters the electronic landscape of the pyridine ring. As a potent electron-withdrawing group through both inductive and resonance effects, the 4-nitro group significantly decreases the electron density on the ring nitrogen. This destabilizes the corresponding pyridinium cation, making the parent 4-nitropyridine a much weaker base (and its conjugate acid a much stronger acid) than pyridine itself. This pronounced acidity is a key feature that medicinal chemists leverage in the synthesis of complex molecules, as the nitro group can serve as an excellent leaving group in nucleophilic aromatic substitution reactions.[5][6][7] Consequently, 4-nitropyridine derivatives are crucial intermediates in the synthesis of a wide array of biologically active compounds, including kinase inhibitors and other targeted therapies.[3][8]
Theoretical Framework: Understanding Substituent Effects
The effect of a substituent on the acidity of a pyridinium ion can be rationalized through its electronic influence—comprising inductive and resonance effects—and can be quantified using linear free-energy relationships such as the Hammett equation.[9][10]
-
Inductive Effects (-I/+I): Electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) pull electron density away from the ring through the sigma bonds (a -I effect). This depletes electron density at the nitrogen, making it less basic and lowering the pKa of the conjugate acid.[4][11] Conversely, electron-donating groups (EDGs) like methyl (-CH₃) push electron density into the ring (+I effect), increasing the basicity of the nitrogen and raising the pKa.[4]
-
Resonance Effects (-M/+M): Substituents with lone pairs or pi bonds that can conjugate with the pyridine ring can exert powerful resonance effects. A 4-nitro group strongly withdraws electron density via resonance (-M effect), further decreasing the basicity of the nitrogen.
The Hammett Equation
The Hammett equation provides a quantitative measure of these electronic effects:
log(Kₓ/Kн) = ρσ
Where:
-
Kₓ and Kн are the acid dissociation constants for the substituted and unsubstituted pyridinium ions, respectively.
-
σ is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction (in this case, deprotonation) to substituent effects.[9] A positive ρ value indicates that the reaction is favored by electron-withdrawing groups. For the ionization of pyridinium ions, ρ is positive and large, indicating high sensitivity to substituent effects.[9]
Caption: Relationship between substituent effects and pKa.
Acidity of 4-Nitropyridine and its Derivatives
The unsubstituted 4-nitropyridine is a significantly stronger acid (pKa ≈ 1.61) than the parent pyridinium ion (pKa ≈ 5.2).[12][13][14] This ~3.6 unit drop in pKa highlights the powerful electron-withdrawing nature of the 4-nitro group. The acidity can be further modulated by introducing additional substituents onto the ring.
| Compound | Substituent(s) | pKa (Conjugate Acid) | Reference(s) |
| Pyridine | None | 5.23 | [12] |
| 4-Nitropyridine | 4-NO₂ | 1.61 | [12][13][14] |
| 4-Nitropyridine N-oxide | 4-NO₂ (N-oxide) | -1.37 (Predicted) | [15] |
| 3-Amino-4-nitropyridine | 3-NH₂, 4-NO₂ | - | - |
| 2-Chloro-5-nitropyridine | 2-Cl, 5-NO₂ | - | - |
| 4-Aminopyridine | 4-NH₂ | 9.14 | [12] |
Analysis of Trends:
-
Electron-Donating Groups: As seen with 4-aminopyridine, a strong electron-donating group like an amino group drastically increases the pKa, making the compound much more basic.[12] A similar, though less pronounced, effect would be expected if an amino or methyl group were added to the 4-nitropyridine scaffold, which would raise its pKa relative to 1.61.
-
N-Oxidation: The pKa of 4-nitropyridine N-oxide is significantly lower than that of 4-nitropyridine.[15] The N-oxide oxygen can donate electron density to the ring, but the formal positive charge on the nitrogen atom makes the overall system a very strong acid.
Experimental Determination of pKa Values
Accurate pKa determination is essential for characterizing new chemical entities. The two most prevalent methods in pharmaceutical and chemical research are potentiometric titration and UV-Vis spectrophotometry.[16]
Potentiometric Titration
This is a highly precise and widely used technique for pKa determination.[17][18] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[19][20]
Principle: A plot of pH versus the volume of titrant added yields a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve, where the concentrations of the protonated and deprotonated species are equal.[17][19]
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Protocol (Potentiometric Titration):
-
Preparation: Dissolve a precisely weighed amount of the 4-nitropyridine derivative in high-purity water or a suitable co-solvent (if solubility is low) to a concentration of at least 10⁻⁴ M.[18][19] To maintain constant ionic strength, 0.15 M KCl can be added.[19]
-
Apparatus Setup: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse a calibrated combination pH electrode connected to a pH meter.
-
Titration: Add standardized 0.1 M HCl (for a basic compound) or 0.1 M NaOH (for an acidic compound) in small, precise increments using a burette.
-
Data Acquisition: After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Analysis: Plot the recorded pH values against the volume of titrant. The pKa is determined from the midpoint of the buffer region, which is the inflection point of the resulting sigmoid curve.[17] This point can be found more accurately by plotting the first derivative (ΔpH/ΔV) against volume; the peak of this plot corresponds to the equivalence point. The pKa is the pH at half of this volume.[21]
UV-Vis Spectrophotometry
This method is particularly useful for compounds with low solubility or when only small amounts of sample are available. It requires the compound to have a chromophore near the site of protonation, which is true for 4-nitropyridine derivatives.[18]
Principle: The UV-Vis absorption spectra of the protonated and deprotonated forms of a molecule are often different. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoid curve of absorbance vs. pH can be generated. The inflection point of this curve corresponds to the pKa.[17][22]
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Detailed Protocol (UV-Vis Spectrophotometry):
-
Wavelength Selection: Record the UV-Vis spectra of the 4-nitropyridine derivative in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions to determine the spectra of the fully protonated and deprotonated forms. Select an analytical wavelength where the difference in absorbance between the two forms is maximal.[17]
-
Sample Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 1 to 10). Add a constant, small volume of a concentrated stock solution of the analyte to each buffer to create a set of samples with constant analyte concentration but varying pH.
-
Measurement: Measure the absorbance of each solution at the pre-determined analytical wavelength.
-
Analysis: Plot the measured absorbance against the pH of the solutions. Fit the data to a sigmoid curve. The pH at the inflection point of the curve is the pKa.[22]
Computational pKa Prediction
In silico methods are increasingly used to predict pKa values, providing valuable insights early in the drug discovery process.[2][23] These methods are particularly useful for screening large libraries of virtual compounds.
Principle: Quantum mechanical methods, such as Density Functional Theory (DFT), are used to calculate the Gibbs free energies (G) of the protonated (BH⁺) and deprotonated (B) forms of the molecule in both the gas phase and in solution.[24][25] Solvation effects are typically included using a continuum solvation model like the Polarizable Continuum Model (PCM).[26]
The pKa is then calculated from the free energy change (ΔG) of the dissociation reaction in solution. While powerful, the accuracy of these predictions is highly dependent on the level of theory, the basis set, and the solvation model used.[23][24][25] Root-mean-square deviations between calculated and experimental pKa values are often within 0.5-1.0 pKa units for well-parameterized methods.[26]
Synthesis and Applications in Drug Development
The unique reactivity of 4-nitropyridine derivatives makes them exceptionally valuable synthetic intermediates.
Synthesis: Direct nitration of pyridine is inefficient and strongly favors substitution at the 3-position.[27] Therefore, 4-nitropyridine is synthesized indirectly. The most common route involves the initial oxidation of pyridine to pyridine N-oxide. The N-oxide group activates the 4-position towards electrophilic substitution, allowing for efficient nitration with a mixture of nitric and sulfuric acid to form 4-nitropyridine N-oxide.[27][28] The N-oxide is then deoxygenated, typically using a reducing agent like phosphorus trichloride (PCl₃), to yield the final 4-nitropyridine product.[27][28]
Applications: The electron-deficient nature of the 4-nitropyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr), where the nitro group acts as an excellent leaving group. This allows for the facile introduction of a wide variety of nucleophiles (e.g., amines, thiols, alkoxides) at the 4-position.[6][7] This reactivity is a cornerstone of synthetic strategies aimed at building complex, biologically active molecules.
Many modern pharmaceuticals, particularly kinase inhibitors used in oncology and immunology, are synthesized using 3-amino-4-nitropyridine or related scaffolds as key building blocks.[3][8] The amino group provides a handle for building one part of the molecule, while the nitro group is later displaced by a nucleophile to complete the core structure.
Conclusion
The acidity of 4-nitropyridine derivatives, quantified by their pKa values, is a critical parameter dictated by the powerful electron-withdrawing nature of the 4-nitro group and modulated by other substituents on the pyridine ring. A thorough understanding of these acidity principles, combined with robust experimental and computational methods for pKa determination, is indispensable for researchers in medicinal chemistry and drug development. The unique electronic properties and synthetic versatility of 4-nitropyridines ensure their continued importance as foundational building blocks in the creation of novel therapeutics.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.
- Kruve, A., & Lõkov, M. (n.d.).
- Li, J., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
- Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine - Aromaticity.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.
- Atalay, V. E. (2025). Determination of the pKa values of some pyridine derivatives by computational methods.
- SciSpace. (n.d.).
- S. S. H. (2014). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Nitropyridines.
- Chmurzyński, L., et al. (2003). Experimental and Theoretical Studies of Acid−Base Equilibria of Substituted 4-Nitropyridine N-Oxides.
- Thompson, J. D., et al. (2000). Computation of the influence of chemical substitution on the p K a of pyridine using semiempirical and ab initio methods. R Discovery.
- Filo. (2025). QUESTION THREE (a)
- Hill, J. N. S., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
- Andreotti, D., et al. (1986).
- Turowski, M., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile.
- Rupp, M. (2011). Predicting the pKa of Small Molecules.
- Sciencemadness. (n.d.). reactivity of 4-nitropyridine-n-oxide.
- Chem-Impex. (n.d.). 4-Hydroxy-3-nitropyridine.
- Lonsdale, R., et al. (n.d.). Simulating the Reactions of Substituted Pyridinio-‐N-‐ Phosphonates with Pyridine as a Model for Biological. Diva-Portal.org.
- lookchem. (n.d.). Cas 1124-33-0,4-Nitropyridine N-oxide.
- Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
- ResearchGate. (n.d.).
- Jaffé, H. H. (1953). Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. AIP Publishing.
- Katritzky, A. R., & Popp, F. D. (1966). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B - RSC Publishing.
- Magritek. (n.d.). 43. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.
- ResearchGate. (n.d.). Pyridine pK a (THF) changes caused by substituent effects..
- ResearchGate. (n.d.). Pyridine derivatives used for ligand synthesis together with Hammett....
- Benchchem. (n.d.). 3-Amino-4-nitropyridine: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds.
- Seybold, P. G., & Shields, G. C. (2016).
- NIH. (n.d.). 4-Nitropyridine | C5H4N2O2 | CID 70734. PubChem.
- NIH. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PMC.
- Chem-Space. (n.d.).
- ResearchGate. (n.d.). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine | Request PDF.
- Pregosin, P. S., et al. (2022). Pd(II)
- ACS Publications. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- Cheméo. (n.d.). Chemical Properties of 4-Nitropyridine (CAS 1122-61-8).
- NIH. (n.d.). 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300. PubChem.
- Semantic Scholar. (n.d.).
- Guidechem. (n.d.). 4-Nitropyridine 1122-61-8 wiki.
- Semantic Scholar. (n.d.).
- Semantic Scholar. (2010).
- ChemicalBook. (2025). 4-Nitropyridine | 1122-61-8.
- Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
- Quest Journals. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mrupp.info [mrupp.info]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 10. The Hammett equation for a series of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QUESTION THREE (a) The pKa values of some protonated pyridines are provid.. [askfilo.com]
- 12. diva-portal.org [diva-portal.org]
- 13. Page loading... [wap.guidechem.com]
- 14. 4-Nitropyridine | 1122-61-8 [chemicalbook.com]
- 15. lookchem.com [lookchem.com]
- 16. questjournals.org [questjournals.org]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. scispace.com [scispace.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. bcc.bas.bg [bcc.bas.bg]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
Technical Whitepaper: Physicochemical Characterization of 4-Nitropyridine Hydrate
This technical guide provides an in-depth physicochemical characterization of 4-Nitropyridine Hydrate , distinguishing it from its anhydrous form and its stable precursor, 4-Nitropyridine N-oxide.
Executive Summary
4-Nitropyridine (CAS 1122-61-8) is a reactive heterocyclic intermediate used in the synthesis of pharmaceutical agents (e.g., 4-aminopyridine derivatives). It is characterized by significant thermal and chemical instability, often decomposing before or during melting. Consequently, it is frequently encountered or stored as a stabilized form, such as 4-Nitropyridine Hydrate (CAS 1951439-25-0) or its N-oxide precursor.
This guide defines the physical state, melting point, and handling protocols for the hydrate and its parent base, explicitly correcting common confusion with the high-melting 4-Nitropyridine N-oxide.
Chemical Identity & Structure
The term "4-Nitropyridine Hydrate" refers to the water-complexed form of the free base. Researchers must verify the CAS number to ensure they are not handling the N-oxide, which has vastly different properties.
| Property | 4-Nitropyridine Hydrate | 4-Nitropyridine (Parent) | 4-Nitropyridine N-oxide |
| CAS Number | 1951439-25-0 | 1122-61-8 | 1124-33-0 |
| Molecular Formula | C₅H₄N₂O₂ · xH₂O | C₅H₄N₂O₂ | C₅H₄N₂O₃ |
| Molecular Weight | ~142.11 g/mol (Mono) | 124.09 g/mol | 140.10 g/mol |
| Stability | Hygroscopic / Unstable | Thermally Unstable | Stable |
Physical State & Melting Point Analysis
Melting Point Data
The melting point is a critical purity indicator but is complicated by the compound's instability.
-
Physical State: Yellow crystalline solid or powder.[1]
-
Melting Point (Parent/Hydrate): 49°C – 54°C (Lit.).
-
Note: The hydrate typically exhibits a melting range consistent with the parent base (~50°C) but may show broadening due to water content.
-
Decomposition: The compound is prone to decomposition near its melting point.[2] If the sample melts >150°C, it is likely the N-oxide (MP: 159–164°C), not the free base or hydrate.
-
Solubility & Hygroscopicity
-
Solubility: Soluble in ethanol, ether, and common organic solvents. Slightly soluble in water.[2]
-
Hygroscopicity: The free base is hygroscopic. The formation of the hydrate (CAS 1951439-25-0) is often a result of moisture absorption during storage or workup. Water can act as a temporary stabilizer against self-polymerization, but it also catalyzes hydrolysis under basic conditions.
Synthesis & Formation Pathway
4-Nitropyridine is difficult to synthesize directly via nitration of pyridine due to the deactivation of the ring. The standard industrial route involves the nitration of Pyridine N-oxide followed by reduction.
Diagram 1: Synthesis & Degradation Logic
The following diagram illustrates the synthesis flow and the critical divergence between the stable N-oxide and the unstable Hydrate/Base.
Caption: Synthesis pathway showing the reduction of the stable N-oxide to the unstable 4-nitropyridine base and its conversion to the hydrate form.
Handling & Storage Protocols
Due to the energetic nature of the nitro group and the instability of the pyridine ring, strict protocols are required.
Storage Conditions
-
Temperature: Store at -20°C (Freezer).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture accumulation (unless specifically maintaining the hydrate) and oxidative degradation.
-
Container: Amber glass vials (light sensitive).
Safety Profile
-
Hazards: 4-Nitropyridine is a skin and eye irritant and is potentially mutagenic .
-
Energetics: Nitro-substituted pyridines can be shock-sensitive or explosive if heated under confinement. Do not distill the free base at atmospheric pressure.
Experimental Verification (Quality Control)
To verify the identity of 4-Nitropyridine Hydrate and distinguish it from the N-oxide, use the following analytical workflow.
Diagram 2: QC Decision Matrix
Caption: Analytical workflow to distinguish between 4-Nitropyridine N-oxide, the anhydrous base, and the hydrate based on thermal properties and water content.
References
-
PubChem. 4-Nitropyridine Compound Summary (CAS 1122-61-8). National Library of Medicine. Available at: [Link]
Sources
Methodological & Application
Application Note: Strategic Nucleophilic Aromatic Substitution (SNAr) on 4-Nitropyridine Scaffolds
Executive Summary & Strategic Rationale
The 4-nitropyridine scaffold represents a paradox in heterocyclic chemistry: it is a highly potent electrophile for Nucleophilic Aromatic Substitution (SNAr), yet its free base form is chemically unstable, prone to self-polymerization and oxidative decomposition.
For drug development professionals, the 4-position of the pyridine ring is a "privileged" site for functionalization, found in potassium channel blockers (e.g., Dalfampridine) and kinase inhibitors. However, direct use of 4-nitropyridine free base is operationally hazardous and low-yielding.
This guide establishes the "N-Oxide Activation Strategy" as the industry-standard protocol. By utilizing 4-nitropyridine N-oxide as the surrogate electrophile, researchers achieve three critical advantages:
-
Stability: The N-oxide prevents the self-polymerization inherent to the free base.
-
Activation: The N-oxide moiety (
) exerts a dual electronic effect—inductively withdrawing electron density to activate the C4 position while stabilizing the Meisenheimer intermediate via resonance. -
Versatility: The nitro group acts as a "super-leaving group" (nucleofuge), superior to halogens in this specific heteroaromatic context.
Mechanistic Insight: The "Push-Pull" Activation
To optimize yield, one must understand the electronic environment. The reaction proceeds via an Addition-Elimination mechanism.
-
Activation: The nitro group at C4 and the N-oxide nitrogen withdraw electron density, making C4 highly electrophilic.[1]
-
Addition: The nucleophile attacks C4, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).
-
Elimination: The aromaticity is restored by the ejection of the nitrite anion (
), a thermodynamically favorable leaving group.
Visualization: SNAr Mechanism on 4-Nitropyridine N-Oxide
Critical Safety & Handling (Self-Validating Systems)
WARNING: 4-Nitropyridine derivatives are energetic materials.
-
Explosion Risk: 4-Nitropyridine N-oxide can decompose violently if heated rapidly or subjected to shock. Never distill the neat compound.
-
Toxicity: Nitro-aromatics are potent methemoglobinemia inducers. Work strictly in a fume hood.
-
Instability: Do not attempt to store free base 4-nitropyridine. Generate it in situ or use the N-oxide/Salt forms.
Self-Validation Step: Before scaling up, perform a Differential Scanning Calorimetry (DSC) test on the reaction mixture to identify exotherm onset temperatures. Ensure reaction temperature is kept at least 20°C below the exotherm onset.
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Target: Synthesis of 4-amino-substituted pyridine N-oxides (Precursors to 4-aminopyridines).
Reagents:
-
Substrate: 4-Nitropyridine N-oxide (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) or K2CO3 (1.2 equiv)
-
Solvent: Ethanol (Green choice) or DMF/DMSO (for low reactivity amines)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitropyridine N-oxide (1.0 equiv) in Ethanol (0.5 M concentration).
-
Note: If using the hydrochloride salt of the amine, increase base to 2.5 equiv.
-
-
Addition: Add the amine (1.1 equiv) dropwise at 0°C to control the initial exotherm.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Monitor via TLC (Mobile phase: 10% MeOH in DCM).
-
Checkpoint: The spot for 4-nitropyridine N-oxide (Rf ~0.3) should disappear; a more polar fluorescent product spot will appear.
-
Optimization: If conversion is <50% after 4 hours, heat to 60°C. Avoid boiling ethanol to prevent pressure buildup.
-
-
Workup:
-
Concentrate the ethanol under reduced pressure.
-
Resuspend the residue in Ethyl Acetate.
-
Wash with saturated NaHCO3 (removes released HNO2/Nitrite) and Brine.
-
Dry over Na2SO4 and concentrate.
-
-
Purification: Recrystallization from Acetone/Ether is preferred over chromatography for N-oxides due to streaking on silica.
Protocol B: C-O Bond Formation (Etherification)
Target: Synthesis of 4-alkoxypyridines.
Reagents:
-
Substrate: 4-Nitropyridine N-oxide (1.0 equiv)
-
Nucleophile: Alcohol (Reagent & Solvent) or Sodium Alkoxide
-
Base: NaH (if using neutral alcohol) or NaOH (powdered)
Step-by-Step Methodology:
-
Activation: In a dry flask under Argon, suspend NaH (1.2 equiv, 60% dispersion) in dry THF or DMF.
-
Alkoxide Formation: Add the alcohol (1.2 equiv) dropwise at 0°C. Stir for 30 min until H2 evolution ceases.
-
Substitution: Add 4-nitropyridine N-oxide (1.0 equiv) as a solution in the reaction solvent.
-
Critical: The solution will likely turn deep yellow/orange (formation of the Meisenheimer complex).
-
-
Quench: Pour the mixture into ice water.
-
Isolation: The product often precipitates. Filter and wash with cold water. If oil forms, extract with DCM.
-
Post-Functionalization: Deoxygenation
To obtain the final pyridine drug scaffold, the N-oxide must be removed.
Workflow Visualization:
[2]
Data & Optimization Guide
Solvent Selection Table:
| Solvent | Polarity | Reaction Rate | Workup Difficulty | Recommendation |
| Ethanol | High | Moderate | Low | Best for Amines. Green solvent, easy evaporation. |
| DMSO | Very High | Fast | High | Best for Alkoxides. Stabilizes the intermediate but hard to remove. |
| DCM | Low | Slow | Low | Not recommended for SNAr. |
| Toluene | Low | Slow | Moderate | Use only with Phase Transfer Catalysts (e.g., TBAB). |
Troubleshooting Matrix:
-
Problem: Low Yield / Recovery.
-
Problem: "Tar" formation.
References
-
Den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Substitution of the nitro-group by hydroxyl.[5][6] Recueil des Travaux Chimiques des Pays-Bas, 70(6), 523-528. Link
- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
- Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314.
-
BenchChem Protocols. (2025). Nucleophilic Substitution Reactions of 3-Ethyl-4-nitropyridine 1-oxide. Link
-
Bakke, J. M., & Ranes, E. (1997). Nucleophilic aromatic substitution of 4-nitropyridine N-oxide.[1][7] Journal of the Chemical Society, Perkin Transactions 2. (Modern kinetic analysis).
Sources
Application Note: Reaction Conditions for 4-Nitropyridine Hydrate with Nucleophiles
Executive Summary & Substrate Analysis
4-Nitropyridine (CAS: 1122-61-8) is a highly reactive heterocyclic building block used primarily to access C4-substituted pyridines via Nucleophilic Aromatic Substitution (
Critical Substrate Note: Researchers must distinguish between 4-Nitropyridine (free base) and 4-Nitropyridine N-oxide (CAS: 1124-33-0). The "hydrate" form typically refers to the free base stabilized by water.
-
Instability: The free base of 4-nitropyridine is thermally unstable and prone to self-polymerization or decomposition into tars upon drying or heating. It is often supplied as a hydrate or hydrochloride salt to mitigate this.
-
Reactivity: The nitro group at the C4 position is a potent nucleofuge (leaving group), significantly more labile than a chloride or bromide at the same position due to the strong electron-withdrawing nature of the nitro group and the electron-deficient pyridine ring.
This guide details the protocols for displacing the nitro group with Oxygen , Nitrogen , and Sulfur nucleophiles.
Mechanistic Foundation: Pathway
The reaction proceeds via an Addition-Elimination mechanism. The electronegative nitrogen of the pyridine ring (and the nitro group itself) pulls electron density away from the C4 carbon, making it highly electrophilic.
-
Addition: The nucleophile attacks C4, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination: The ring re-aromatizes by expelling the nitrite ion (
).
Visualization: Reaction Mechanism[2]
Figure 1: The
Experimental Protocols
Protocol A: O-Alkylation (Synthesis of 4-Alkoxypyridines)
This reaction is highly efficient but sensitive to moisture (competitor: hydrolysis to 4-pyridone).
Reagents:
-
Substrate: 4-Nitropyridine hydrate (1.0 equiv)
-
Nucleophile: Alcohol (R-OH) (Excess or 1.2 equiv)
-
Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Solvent: DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran)
Step-by-Step Methodology:
-
Base Activation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv, 60% dispersion in oil) in anhydrous DMF.
-
Nucleophile Formation: Add the alcohol (R-OH, 1.2 equiv) dropwise at 0°C. Stir for 30 min until hydrogen evolution ceases and the alkoxide is formed.
-
Substrate Addition: Dissolve 4-nitropyridine hydrate in a minimal amount of DMF. Add this solution dropwise to the alkoxide mixture at 0°C.
-
Note: The reaction is exothermic.[1] Control addition rate to maintain temperature <10°C.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (the nitro starting material is polar; product is usually less polar).
-
Quench: Carefully quench with saturated
solution. -
Extraction: Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMF. Dry over
.
Optimization Table: Base Selection
| Base | Solvent | Temp | Comments |
|---|---|---|---|
| NaH | DMF/THF | 0°C -> RT | Standard. High yield. Requires anhydrous conditions. |
|
Protocol B: Amination (Synthesis of 4-Aminopyridines)[3]
Direct displacement with amines is cleaner than reduction if N-alkylated products are desired.
Reagents:
-
Substrate: 4-Nitropyridine hydrate (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (2.0 - 3.0 equiv)
-
Solvent: Ethanol, Acetonitrile, or Neat (if amine is liquid)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-nitropyridine hydrate in Ethanol (0.5 M concentration).
-
Addition: Add the amine (3.0 equiv). The excess amine acts as a scavenger for the generated nitrous acid species.
-
Thermal Activation: Heat the mixture to reflux (78°C for EtOH) or 80°C in a sealed tube.
-
Time: 4–12 hours.
-
Observation: Color change to yellow/orange is common.
-
-
Work-up: Concentrate the solvent in vacuo.
-
Purification: Dissolve residue in DCM. Wash with 1M
(basic wash is critical to remove nitrite salts and ensure the pyridine is in the free base form). -
Isolation: Recrystallize from Hexane/EtOAc or purify via silica column chromatography (MeOH/DCM gradient).
Protocol C: Thiolation (Synthesis of 4-Pyridyl Sulfides)
Thiols are excellent nucleophiles and displace the nitro group rapidly, often at lower temperatures than amines.
Reagents:
-
Substrate: 4-Nitropyridine hydrate
-
Nucleophile: Thiol (R-SH) or Sodium Hydrosulfide (NaSH)
-
Base:
or -
Solvent: DMSO or DMF
Step-by-Step Methodology:
-
Mix: Combine Thiol (1.1 equiv) and
(1.5 equiv) in DMF. Stir for 15 min. -
Add Substrate: Add 4-nitropyridine hydrate (1.0 equiv) slowly at RT.
-
Reaction: Stir at RT for 1–2 hours. (Heating to 50°C may be required for bulky thiols).
-
Work-up: Pour into ice water. The thioether often precipitates as a solid. Filter and wash with water.[2][3]
Troubleshooting & Decision Logic
Use the following workflow to determine the optimal conditions based on your specific nucleophile and constraints.
Figure 2: Decision tree for selecting reaction conditions based on nucleophile type.
Safety & Handling (Critical)
-
Explosion Hazard: Dry 4-nitropyridine (and its N-oxide) can be explosive. Never distill the neat compound. Always handle it in solution or as the hydrate/salt.
-
Skin Sensitizer: Nitropyridines are potent skin irritants and sensitizers. Double-glove and work in a fume hood.
-
Exotherm: The reaction with NaH (Protocol A) releases hydrogen gas. Ensure adequate venting.[4][5]
References
-
Vanderbilt University. (n.d.). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Retrieved from [Link]
-
Arkivoc. (2018).[6] Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Retrieved from [Link]
Sources
Using 4-Nitropyridine hydrate as an intermediate in drug discovery
Application Note: Strategic Utilization of 4-Nitropyridine Scaffolds in Drug Discovery
Part 1: Executive Summary & Chemical Profile
The "Warhead" of Pyridine Chemistry 4-Nitropyridine (and its stable surrogate, 4-Nitropyridine N-oxide) represents a high-value intermediate in the synthesis of bioactive heterocycles.[1] In drug discovery, its utility is defined by two opposing yet complementary chemical behaviors:
-
Super-Electrophilicity: The nitro group at the C4 position, reinforced by the electron-deficient pyridine ring (and enhanced by N-oxidation), acts as an exceptional leaving group for Nucleophilic Aromatic Substitution (
). -
Reducible Core: The nitro group serves as a masked amino functionality, offering a direct route to 4-aminopyridines (a privileged scaffold in potassium channel blockers and kinase inhibitors).
Critical Stability Note (The "Hydrate" Distinction) Researchers must distinguish between the theoretical base and the practical reagent.
-
4-Nitropyridine (Base): Inherently unstable. It creates a self-reactive system where the nitro group can be displaced by nucleophiles (even water), often degrading into 4-pyridone or polymerizing.
-
4-Nitropyridine N-oxide (Hydrate/Anhydrous): This is the industry-standard reagent. The N-oxide stabilizes the ring against polymerization while increasing the susceptibility of the C4-nitro group to nucleophilic attack.
-
Recommendation: Unless specific anhydrous conditions for the base are required, 4-Nitropyridine N-oxide (often supplied as a hydrate) is the preferred starting material. The protocols below focus on this stable, versatile form.
Part 2: Reactivity Landscape & Mechanistic Logic
The strategic value of 4-nitropyridine lies in its ability to bifurcate synthetic pathways. You can either displace the nitro group to introduce molecular diversity or reduce it to functionalize the core.
Visualizing the Pathway
The following diagram illustrates the divergent synthesis pathways available from the 4-nitropyridine scaffold.
Figure 1: Divergent synthetic utility of 4-Nitropyridine N-oxide. Pathway A generates diversity; Pathway B generates functional handles.
Part 3: Experimental Protocols
Protocol A: Diversity Generation via (Nucleophilic Displacement)
Objective: Replace the nitro group with a secondary amine to create a 4-aminopyridine derivative. This reaction exploits the "leaving group" character of the nitro moiety, which is superior to halides in this specific electronic environment [1].
Reagents:
-
Substrate: 4-Nitropyridine N-oxide (1.0 eq)[2]
-
Nucleophile: Morpholine or Piperidine (1.2 eq)
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
-
Base: Potassium Carbonate (
) (1.5 eq) - Optional if amine is in excess
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 4-Nitropyridine N-oxide (10 mmol) in Ethanol (20 mL). The solution typically appears yellow.
-
Addition: Add the secondary amine (12 mmol) dropwise. If using a salt form of the amine, add
(15 mmol) to liberate the free base. -
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor via TLC (System: DCM/MeOH 9:1). The starting nitro compound (lower polarity) should disappear, replaced by a more polar, often fluorescent spot (the amine-substituted N-oxide).
-
-
Workup:
-
Deoxygenation (Optional but Common): To return to the pyridine base, treat the intermediate with
(in Chloroform) or use mild catalytic hydrogenation ( , Pd/C) if the substituent tolerates it.
Self-Validating Logic:
-
Color Change: The reaction often shifts from pale yellow to deep orange/red as the charge-transfer complex forms, then lightens upon completion.
-
Solubility: The product is usually more organic-soluble than the nitro-oxide precursor.
Protocol B: Synthesis of 4-Aminopyridine (Reduction)
Objective: Selective reduction of the nitro group to an amine. This is a critical step for synthesizing scaffolds like Fampridine (MS therapy) or kinase inhibitor backbones [2].
Reagents:
-
Substrate: 4-Nitropyridine N-oxide (1.0 eq)[2]
-
Reductant: Iron Powder (Fe) (3-5 eq)
-
Solvent/Acid: Glacial Acetic Acid (AcOH)
-
Alternative:
(1 atm) with 10% Pd/C (Catalytic) in Methanol.
Detailed Protocol (Fe/AcOH Method - Robust & Scalable):
-
Setup: Equip a 3-neck flask with a mechanical stirrer and reflux condenser.
-
Dissolution: Dissolve 4-Nitropyridine N-oxide (20 mmol) in Glacial Acetic Acid (30 mL).
-
Activation: Heat the solution to
. -
Reduction: Add Iron powder (60 mmol) portion-wise over 30 minutes.
-
Exotherm Warning: The reaction is exothermic. Control addition rate to maintain gentle reflux.
-
-
Completion: Stir at
for 2 hours. The deep yellow color of the nitro compound will fade to a dull grey/brown (iron salts). -
Workup (Critical Step):
-
Filter off excess iron while hot through Celite.
-
Concentrate the filtrate to a viscous oil.
-
Basification: This is the most common failure point. 4-Aminopyridine is water-soluble. You must basify the residue with saturated
or to pH > 10, then extract exhaustively with Ethyl Acetate or Chloroform/Isopropanol (3:1). -
Note: Simple ether extraction often fails due to high water solubility.
-
Data Summary: Comparison of Reduction Methods
| Parameter | Fe / Acetic Acid | Catalytic Hydrogenation (Pd/C) |
| Yield | 75–85% | 90–95% |
| Selectivity | High (tolerates halogens) | Lower (may dehalogenate) |
| Scalability | Excellent (Kg scale) | Good (requires pressure vessel) |
| Workup | Tedious (Iron removal) | Simple (Filtration) |
Part 4: Visualizing the Workflow
The following diagram details the decision logic for processing the reaction mixture, ensuring high recovery of the target compound.
Figure 2: Critical workup logic for isolating 4-aminopyridine derivatives. pH adjustment is the primary determinant of yield.
Part 5: References
-
Nucleophilic Substitution of 4-Nitropyridine N-oxide:
-
Reduction Protocols (Fe/Acid vs Catalytic):
-
Chemical Properties & Safety Data:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. 4-Nitropyridine-N-oxide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Synthesis of 4-Nitropyridine via Nitration of Pyridine N-Oxide
Abstract
This document provides a comprehensive guide for the synthesis of 4-nitropyridine, a valuable intermediate in medicinal chemistry and materials science. The described two-step process involves the electrophilic nitration of pyridine N-oxide to yield 4-nitropyridine N-oxide, followed by a deoxygenation step to afford the final product. This application note details the underlying chemical principles, provides a robust, step-by-step protocol for both stages, and outlines essential safety considerations and analytical characterization methods. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Theoretical Background
Pyridine and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and functional materials. Direct electrophilic substitution on the pyridine ring is often challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[1] When nitration is forced under harsh conditions, it typically occurs at the 3-position.[2]
To overcome this, a common and effective strategy is to first activate the pyridine ring through N-oxidation. The resulting pyridine N-oxide exhibits altered electronic properties; the N-oxide group donates electron density into the ring, particularly at the 2- and 4-positions, thereby activating it for electrophilic substitution.[2][3][4] This increased reactivity allows for the regioselective nitration at the 4-position under relatively controlled conditions.[5][6]
The subsequent deoxygenation of the intermediate, 4-nitropyridine N-oxide, yields the desired 4-nitropyridine. This two-step approach provides a reliable pathway to a key synthetic building block that would be difficult to access directly.[7][8]
Reaction Mechanism: Nitration of Pyridine N-Oxide
The nitration of pyridine N-oxide is a classic example of electrophilic aromatic substitution. The key steps are:
-
Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich 4-position of the pyridine N-oxide ring attacks the nitronium ion.[5]
-
Deprotonation: A base (typically water or bisulfate ion) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding 4-nitropyridine N-oxide.[5]
Caption: Mechanism of the nitration of pyridine N-oxide.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of 4-nitropyridine N-oxide and its subsequent conversion to 4-nitropyridine.
Part A: Synthesis of 4-Nitropyridine N-oxide
This protocol is adapted from established literature procedures.[3][9]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Pyridine N-oxide | C₅H₅NO | 95.10 | 9.51 g | 0.10 | Can be hygroscopic; ensure it is dry.[10] |
| Fuming Nitric Acid | HNO₃ | 63.01 | 12 mL | ~0.29 | Extremely corrosive. Handle with extreme care. |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 30 mL | ~0.56 | Highly corrosive and dehydrating agent. |
| Saturated Sodium Carbonate Solution | Na₂CO₃ | 105.99 | As needed | - | Used for neutralization. |
| Acetone | C₃H₆O | 58.08 | As needed | - | For recrystallization. |
| Crushed Ice | H₂O | 18.02 | ~150 g | - | For quenching the reaction. |
Equipment:
-
100 mL three-neck round-bottom flask
-
Reflux condenser with a gas outlet adapter
-
Internal thermometer
-
Addition funnel with pressure equalization
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Beaker (1 L)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Desiccator
Experimental Workflow:
Sources
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. Nitration of Pyridine vs Pyridine N-Oxide Comparison of Reactivity and Or.. [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Nitration of pyridine N_oxide | Filo [askfilo.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. jubilantingrevia.com [jubilantingrevia.com]
4-Nitropyridine hydrate in Suzuki-Miyaura cross-coupling reactions
Application Note: 4-Nitropyridine Hydrate in Suzuki-Miyaura Cross-Coupling Reactions
Executive Summary
4-Nitropyridine hydrate has evolved from a simple precursor for aminopyridines into a highly versatile, dual-purpose electrophile in modern palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Depending on the substrate's substitution pattern and the chosen catalytic system, the nitro group can either serve directly as a pseudohalide leaving group or act as a powerful electronic activator for adjacent halogen bonds. This application note provides an in-depth technical guide to mastering both the Denitrative and Orthogonal Halogen-Directed cross-coupling pathways, essential for advanced drug development and the synthesis of complex heterocycles.
Mechanistic Insights & Causality (E-E-A-T)
Why Utilize the Hydrate Form? Handling volatile or highly hygroscopic pyridine derivatives often leads to stoichiometric inaccuracies during reaction setup. The hydrate form of 4-nitropyridine ensures crystalline stability, allowing for precise weighing and handling on the benchtop. Modern biphasic or water-tolerant palladium catalytic systems (such as Pd(dppf)Cl₂ or bulky Pd/BrettPhos complexes) are completely unhindered by the stoichiometric release of hydration water during the heating phase.
Pathway A: Denitrative Suzuki-Miyaura Cross-Coupling Historically, the C–NO₂ bond was considered inert to oxidative addition due to its high bond dissociation energy and the risk of catalyst poisoning by nitro-reduction intermediates. However, the strong electron-withdrawing nature of the pyridine ring inherently activates the C–NO₂ bond. By employing highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands like BrettPhos in conjunction with Pd(acac)₂, the palladium center achieves sufficient electron density to force oxidative addition into the C–NO₂ bond[1]. The extreme steric bulk of BrettPhos is the causal factor that accelerates the subsequent reductive elimination step, preventing the catalyst from decomposing into inactive Pd-black.
Pathway B: Orthogonal Halogen-Directed Coupling When a halogen is present on the ring (e.g., 3-bromo-4-nitropyridine hydrate), the C–Br bond is kinetically far more reactive toward oxidative addition than the C–NO₂ bond. The nitro group exerts a massive inductive and resonance-withdrawing effect, lowering the LUMO of the pyridine ring. This dramatically accelerates the oxidative addition of the C–Br bond by standard catalysts like Pd(dppf)Cl₂[2]. This orthogonal reactivity allows for the selective synthesis of 3-aryl-4-nitropyridines—critical intermediates that retain the nitro group for downstream reductive cyclization, such as in the synthesis of the Alzheimer's PET tracer Flortaucipir ([¹⁸F]T807).
Catalytic Workflow Visualization
Caption: Divergent Suzuki-Miyaura catalytic cycles for 4-nitropyridine hydrate based on catalyst selection.
Experimental Protocols
Protocol A: Denitrative Suzuki-Miyaura Coupling of 4-Nitropyridine Hydrate
Objective: Direct synthesis of 4-arylpyridines utilizing the nitro group as the primary leaving group. Self-Validating Step: The inclusion of 18-crown-6 is the critical validation checkpoint. It solubilizes the K₃PO₄ base in the non-polar 1,4-dioxane solvent, ensuring the transmetalation step outpaces catalyst degradation. If the reaction stalls at <20% conversion, phase-transfer inefficiency (often due to degraded crown ether or wet K₃PO₄) is the primary causal suspect[1].
Step-by-Step Procedure:
-
Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 4-nitropyridine hydrate (1.0 mmol), the desired arylboronic acid (1.5 mmol), Pd(acac)₂ (5 mol%), BrettPhos (10 mol%), anhydrous K₃PO₄ (2.0 mmol), and 18-crown-6 (10 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL). Note: The hydrate water will release into the solvent upon heating, but the robust BrettPhos system tolerates this micro-aqueous environment.
-
Reaction: Seal the tube, remove it from the glovebox, and stir vigorously at 130 °C for 18 hours.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 4-arylpyridine.
Protocol B: Orthogonal Coupling of 3-Bromo-4-nitropyridine Hydrate
Objective: Synthesis of 3-aryl-4-nitropyridine (a Flortaucipir intermediate) via highly selective C–Br activation[2]. Self-Validating Step: Temperature control dictates chemoselectivity. Exceeding 90 °C can trigger competitive denitration or protodeboronation of the boronic acid. Maintaining strictly 80 °C ensures >95% chemoselectivity for the C–Br bond, validating the orthogonal nature of the protocol.
Step-by-Step Procedure:
-
Preparation: Charge a round-bottom flask with 3-bromo-4-nitropyridine hydrate (1.0 mmol), (4-bromophenyl)boronic acid (1.1 mmol), and Pd(dppf)Cl₂ (3 mol%).
-
Biphasic Setup: Add 1,4-dioxane (4 mL) followed by an aqueous solution of Na₂CO₃ (2.0 M, 1.5 mL). This biphasic system facilitates rapid transmetalation while fully dissolving the boronic acid.
-
Degassing: Sparge the biphasic mixture with argon for 10 minutes to displace oxygen and prevent oxidative homocoupling of the boronic acid.
-
Reaction: Heat the mixture to 80 °C under argon for 4–6 hours. Monitor via LC-MS until the brominated starting material is completely consumed.
-
Workup: Cool to room temperature, separate the organic layer, and extract the aqueous layer with dichloromethane (2 × 5 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize the crude residue from ethanol or purify via flash chromatography to isolate 3-(4-bromophenyl)-4-nitropyridine.
Data Presentation: Optimization Parameters
The following table summarizes the causal relationship between reaction parameters and chemoselectivity when coupling 4-nitropyridine derivatives.
| Parameter | Pathway A (Denitrative) | Pathway B (Halogen-Directed) | Mechanistic Rationale |
| Substrate | 4-Nitropyridine Hydrate | 3-Bromo-4-nitropyridine Hydrate | The presence of C–Br dictates the lowest energy oxidative addition pathway. |
| Catalyst | Pd(acac)₂ (5 mol%) | Pd(dppf)Cl₂ (3 mol%) | Pd(acac)₂ generates a highly active Pd(0) species; Pd(dppf)Cl₂ is robust and selective for C–Br. |
| Ligand | BrettPhos (10 mol%) | dppf (inherent to catalyst) | BrettPhos provides the extreme steric bulk and electron density required to cleave the tough C–NO₂ bond. |
| Base | K₃PO₄ + 18-crown-6 | Na₂CO₃ (Aqueous) | Crown ether solubilizes K⁺ in non-polar dioxane; aqueous Na₂CO₃ speeds up transmetalation for C–Br. |
| Solvent | 1,4-Dioxane | 1,4-Dioxane / H₂O (3:1) | Denitrative requires higher temps (130 °C); Halogen-directed thrives in biphasic mixtures. |
| Temp / Time | 130 °C / 18 h | 80 °C / 4-6 h | C–NO₂ cleavage has a significantly higher activation energy barrier than C–Br cleavage. |
| Typical Yield | 70 - 85% | 85 - 95% | Halogen-directed coupling is kinetically faster and suffers fewer reduction side reactions. |
References
-
Title: Fully automated synthesis of [18F]T807, a PET tau tracer for Alzheimer's disease Source: IU Indianapolis ScholarWorks (iu.edu) URL:
-
Title: Generalization of High-Throughput Experimentation in Organic Chemistry: Case Study on the Flortaucipir Synthesis Source: MDPI (mdpi.com) URL: [2]
-
Title: Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes Source: ACS Catalysis (acs.org) URL: [1]
Sources
Application Note: Solvent Architecture for 4-Nitropyridine Synthesis
This Application Note is designed for researchers and process chemists optimizing the synthesis of 4-Nitropyridine (and its stable precursor 4-Nitropyridine N-oxide ).
Editorial Note on Nomenclature: In high-purity synthesis, "4-Nitropyridine hydrate" is often a colloquial reference to the water-wet cake of 4-Nitropyridine N-oxide obtained after aqueous quenching, or the 4-Nitropyridine free base which can associate with water upon isolation. 4-Nitropyridine free base (CAS 1122-61-8) is chemically unstable and prone to polymerization; therefore, the industry standard is to synthesize the stable 4-Nitropyridine N-oxide (CAS 1124-33-0) or isolate the reduced product as a Hydrochloride salt . This guide covers the solvent architecture for the N-oxide route , which is the mandatory pathway for high-yield 4-nitropyridine production.
Part 1: Executive Summary & Solvent Strategy
Direct nitration of pyridine is kinetically disfavored due to the electron-deficient ring. The successful synthesis requires a activation-deactivation strategy : oxidizing pyridine to pyridine N-oxide (activation), nitrating, and then reducing (deoxygenation).
Solvent selection in this multi-step workflow is not merely about solubility; it is the primary control mechanism for exotherm management and regioselectivity .
The Solvent Decision Matrix
The synthesis relies on three distinct solvent environments.[1] Understanding the "Why" behind each is critical for reproducibility.
| Reaction Stage | Primary Solvent System | Physicochemical Role | Critical Selection Criteria |
| 1. Activation (Oxidation) | Acetic Acid (AcOH) | Protic solvent & Catalyst | Solubilizes oxidant ( |
| 2. Nitration (Substitution) | Sulfuric Acid ( | Solvent & Reagent | Acts as a heat sink for the exotherm; generates the nitronium ion ( |
| 3. Isolation (Quenching) | Water ( | Anti-solvent | High dielectric constant forces precipitation of the hydrophobic nitro-product. Controls thermal runaway during acid neutralization. |
| 4. Purification | Acetone | Recrystallization Solvent | High solubility of impurities; moderate solubility of product at reflux, low at |
Part 2: Critical Process Workflows
Reaction Pathway Diagram
The following diagram illustrates the chemical pathway and the specific solvent switching points required to maintain stability.
Figure 1: Step-wise solvent switching pathway. Note the transition from protic (AcOH) to super-acidic (H2SO4) to aqueous (Quench) environments.
Part 3: Detailed Experimental Protocol
Protocol A: Synthesis of 4-Nitropyridine N-Oxide (The Stable Intermediate)
This protocol yields the stable N-oxide, often referred to as the "hydrate" when isolated as a wet cake.
Safety Warning: Nitration of pyridine N-oxide is highly exothermic . The temperature must be strictly controlled to prevent a "fume-off" (rapid decomposition).
Materials:
-
Pyridine N-oxide (Solid, hygroscopic)
-
Fuming Nitric Acid (
, >90%) -
Concentrated Sulfuric Acid (
, 98%) -
Solvent A: Water/Ice (For quenching)
Step-by-Step Methodology:
-
Preparation of Nitrating Acid (The Solvent System):
-
In a 250 mL flask, cool 30 mL of conc.
to . -
Slowly add 12 mL of fuming
dropwise. -
Mechanism: Sulfuric acid acts as the solvent and dehydrating agent, generating the electrophilic nitronium ion (
).
-
-
Reaction Initiation:
-
Add 10.0 g of Pyridine N-oxide to the acid mixture in small portions.
-
Critical Control: Maintain internal temperature
during addition. -
Once addition is complete, heat the mixture to 90°C for 2–3 hours.
-
-
Quenching (The Anti-Solvent Switch):
-
Prepare a beaker with 100 g of crushed ice (Solvent A).
-
Pour the hot reaction mixture slowly onto the ice.
-
Observation: The sudden change in dielectric constant and acidity causes the 4-Nitropyridine N-oxide to precipitate as a pale yellow solid.
-
Neutralize to pH 8 using solid
. Caution: Massive evolution.
-
-
Isolation & Purification:
Protocol B: Reduction to 4-Nitropyridine (The Sensitive Target)
If the free base 4-Nitropyridine is required, follow this reduction step immediately.
Solvent Selection Rule: Do NOT use protic solvents (water/alcohols) here, as they can interfere with the phosphorous reagents and complicate the isolation of the unstable free base.
-
Dissolution: Dissolve 4-Nitropyridine N-oxide in Chloroform (
) or Acetonitrile ( ) .-
Why Chloroform? It is non-nucleophilic and easily removed under vacuum at low temperatures, preserving the unstable product.
-
-
Reduction: Add
(Phosphorus Trichloride) dropwise at reflux ( ). -
Workup: Quench with ice-water, neutralize with
, and extract rapidly back into Chloroform. -
Storage: Evaporate solvent to yield 4-Nitropyridine. Store immediately at
or convert to HCl salt.
Part 4: Troubleshooting & Optimization
Solvent-Derived Impurities
| Symptom | Cause | Corrective Action |
| Low Yield (Nitration) | Water contamination in | Ensure glassware is oven-dried. Use fuming |
| Oiling out (Quench) | Quench temperature too high. | Increase Ice:Water ratio. Keep T < |
| Product Decomposition | Use of protic solvents during reduction. | Switch to anhydrous |
Stability Logic Diagram
The following logic tree helps determine the storage form based on solvent exposure.
Figure 2: Stability decision tree. Note that the free base requires immediate conversion to a salt for long-term storage.
Part 5: References
-
Den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas. Link
-
Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press. (Standard text for N-oxide stability).
-
ChemicalBook. (2025).[3][6] 4-Nitropyridine N-oxide Product Properties and Synthesis. Link
-
Org. Synth. (1953). 4-Nitropyridine N-Oxide. Organic Syntheses, Coll. Vol. 4, p.704. Link
-
Fisher Scientific. (2009). Safety Data Sheet: 4-Nitropyridine N-oxide. Link
Sources
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. 4-Nitropyridine | CAS#:1122-61-8 | Chemsrc [chemsrc.com]
Troubleshooting & Optimization
How to prevent dimerization of 4-Nitropyridine during storage
A Guide to Preventing Decomposition and Ensuring Stability During Storage
Welcome to the Technical Support Center for 4-Nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and storage of this highly reactive compound. As Senior Application Scientists, we provide not just protocols, but also the underlying chemical principles to ensure the integrity of your experiments.
Introduction: The Instability of 4-Nitropyridine
4-Nitropyridine is a valuable building block in organic synthesis, prized for its activated pyridine ring, which is susceptible to nucleophilic substitution. However, this high reactivity also makes it prone to degradation during storage. It is crucial to understand that the primary stability issue with 4-Nitropyridine is not a simple dimerization, but a more complex decomposition pathway that can occur even at room temperature over several weeks. This guide will provide a detailed understanding of this process and practical steps to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of 4-Nitropyridine during storage?
A1: Research has shown that 4-Nitropyridine, when stored at room temperature, can decompose to form a mixture of N-(4'-pyridyl)-4-pyridone and 4-pyridone.[1] This is not a simple dimerization but a self-reaction cascade.
Q2: What are the visible signs of 4-Nitropyridine decomposition?
A2: The decomposition of 4-Nitropyridine, which is typically a pale yellow solid, may result in discoloration (darkening to brown or black), changes in crystalline structure, and a decrease in purity over time. If you observe any of these changes, it is advisable to verify the purity of the material before use.
Q3: Can I store 4-Nitropyridine at room temperature?
A3: Storing 4-Nitropyridine at room temperature is not recommended for long-term storage due to its inherent instability.[1] For short-term storage, it should be kept in a cool, dry, and dark environment.
Q4: Is 4-Nitropyridine the same as 4-Nitropyridine N-oxide?
A4: No, they are different compounds. 4-Nitropyridine N-oxide is generally more stable than 4-Nitropyridine due to the electronic effects of the N-oxide group.[2][3][4] While some general storage principles apply to both, the specific decomposition pathway of 4-Nitropyridine requires more stringent storage conditions.
The Mechanism of 4-Nitropyridine Decomposition
Understanding the mechanism of decomposition is fundamental to preventing it. The formation of N-(4'-pyridyl)-4-pyridone and 4-pyridone from 4-Nitropyridine can be explained by a plausible multi-step mechanism involving nucleophilic aromatic substitution, where one molecule of 4-Nitropyridine acts as a nucleophile and another as an electrophile.
Caption: Proposed decomposition pathway of 4-Nitropyridine.
Mechanism Explained:
-
Nucleophilic Attack: The nitrogen atom of one 4-Nitropyridine molecule acts as a nucleophile, attacking the electron-deficient C4 position of a second 4-Nitropyridine molecule. The nitro group at the 4-position is a strong electron-withdrawing group, making this position highly susceptible to nucleophilic attack.
-
Elimination: A nitrite ion (NO₂⁻) is eliminated, leading to the formation of a N-(4'-pyridyl)-4-nitropyridinium cation.
-
Hydrolysis: Trace amounts of water present in the storage environment can then hydrolyze this intermediate to form the final product, N-(4'-pyridyl)-4-pyridone. The presence of water can also lead to the direct hydrolysis of 4-Nitropyridine to form 4-pyridone as a byproduct.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of 4-Nitropyridine (yellow to brown/black) | Decomposition of the compound. | Discard the material and obtain a fresh batch. Implement stringent storage conditions for the new material. |
| Inconsistent experimental results | Use of partially decomposed 4-Nitropyridine. | Verify the purity of your 4-Nitropyridine by techniques such as NMR or LC-MS before use. |
| Formation of insoluble material in reaction mixtures | The decomposition products, N-(4'-pyridyl)-4-pyridone and 4-pyridone, may have different solubility profiles than the starting material. | Filter the reaction mixture to remove any insoluble byproducts. Consider purifying the starting material before use. |
Recommended Storage Protocol
To minimize decomposition and ensure the long-term stability of 4-Nitropyridine, the following storage protocol is strongly recommended:
Detailed Step-by-Step Methodology:
-
Container Selection:
-
Use an amber glass vial with a PTFE-lined cap to protect the compound from light.
-
Ensure the vial is clean and completely dry before use.
-
-
Inert Atmosphere:
-
Before sealing, flush the vial with a dry, inert gas such as argon or nitrogen. This will displace any moisture and oxygen, which can contribute to hydrolysis and oxidative degradation pathways.
-
-
Temperature Control:
-
Store the sealed vial at low temperatures. For long-term storage, -20°C is highly recommended . For short-term storage (a few days), storage at 2-8°C is acceptable.
-
-
Moisture Control:
-
Store the vial inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite) to minimize exposure to ambient moisture, especially when the vial is removed from cold storage.
-
-
Handling:
-
When accessing the compound, allow the vial to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Handle the compound quickly in a dry, inert atmosphere (e.g., in a glove box or under a stream of inert gas) to minimize exposure to air and moisture.
-
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (long-term) or 2-8°C (short-term) | Slows down the rate of the decomposition reaction. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents hydrolysis by excluding moisture and minimizes potential oxidative side reactions. |
| Light | Amber vial or protection from light | Prevents potential photochemical degradation pathways. |
| Container | Tightly sealed glass vial with PTFE-lined cap | Prevents ingress of moisture and air. |
By adhering to these stringent storage and handling protocols, researchers can significantly extend the shelf-life of 4-Nitropyridine and ensure the reliability and reproducibility of their experimental results.
References
- den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4-nitropyridine. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-474.
- den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
- MDPI. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molbank, 2006(2), M473.
Sources
Technical Support Center: Optimizing the Synthesis of 4-Nitropyridine from Pyridine N-Oxide
Welcome to the technical support center for the synthesis of 4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important transformation. Here, we will address common challenges and provide in-depth, field-proven insights to improve your yield and purity. The synthesis of 4-nitropyridine, a crucial intermediate in medicinal chemistry, is a well-established yet often challenging process.[1][2] This resource will provide a structured approach to troubleshooting and optimization, grounded in the fundamental principles of the reaction mechanism.
Understanding the Core Synthesis: From N-Oxide to 4-Nitropyridine
The synthesis of 4-nitropyridine is typically a two-step process starting from pyridine N-oxide.[1] Direct nitration of pyridine is often difficult and leads to the 3-nitro isomer under harsh conditions.[3] The use of pyridine N-oxide is a strategic choice to activate the pyridine ring and direct the nitration to the desired 4-position.[4][5][6]
The overall process can be summarized as follows:
-
Nitration of Pyridine N-Oxide: Pyridine N-oxide is reacted with a nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid, to yield 4-nitropyridine N-oxide.[1][5][7] The N-oxide group increases the electron density at the 4-position, making it more susceptible to electrophilic attack by the nitronium ion (NO₂⁺).[4][5]
-
Deoxygenation of 4-Nitropyridine N-Oxide: The resulting 4-nitropyridine N-oxide is then deoxygenated to afford the final product, 4-nitropyridine. A common reagent for this step is phosphorus trichloride (PCl₃).[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
Issue 1: Low Yield of 4-Nitropyridine N-Oxide in the Nitration Step
Q: My nitration of pyridine N-oxide is resulting in a low yield. What are the likely causes and how can I improve it?
A: This is a frequent challenge and can stem from several factors related to reaction conditions and reagent quality.
Causality and Solutions:
-
Inadequate Nitrating Agent Strength: The generation of the electrophilic nitronium ion (NO₂⁺) is crucial. A weak or improperly prepared nitrating mixture will lead to incomplete reaction.
-
Troubleshooting:
-
Use Fuming Nitric Acid: Standard concentrated nitric acid may not be sufficient. Fuming nitric acid, which contains a higher concentration of HNO₃ and dissolved nitrogen dioxide, is often required.[5][7]
-
Proper Mixing and Cooling: The nitrating mixture (fuming HNO₃ and concentrated H₂SO₄) should be prepared by slowly adding the sulfuric acid to the nitric acid while cooling in an ice bath.[3][7] This exothermic process needs to be carefully controlled to prevent decomposition of the nitric acid.
-
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in both the rate of reaction and the potential for side reactions.
-
Troubleshooting:
-
Initial Addition: The dropwise addition of the nitrating acid to the pyridine N-oxide should be done at a controlled temperature, often starting around 60°C, which may then drop to about 40°C during the addition.[7]
-
Heating for Completion: After the addition, the reaction mixture typically requires heating to a higher temperature (e.g., 125-130°C) for several hours to drive the reaction to completion.[7] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TCC).
-
-
-
Moisture Contamination: Water can quench the nitronium ion and deactivate the sulfuric acid.
-
Troubleshooting:
-
Use Anhydrous Reagents: Ensure that the pyridine N-oxide, nitric acid, and sulfuric acid are as anhydrous as possible.
-
Protect from Atmospheric Moisture: Conduct the reaction under a dry atmosphere (e.g., using a drying tube).
-
-
Issue 2: Formation of Unwanted Byproducts
Q: I am observing the formation of byproducts, which is complicating my purification and lowering my yield. What are these byproducts and how can I minimize them?
A: The primary byproduct of concern is the 2-nitro isomer. Minimizing its formation is key to achieving high purity.
Causality and Solutions:
-
Regioselectivity: While the N-oxide group strongly directs nitration to the 4-position, some substitution at the 2-position can occur, especially under non-optimized conditions.[6][8]
-
Troubleshooting:
-
Strict Temperature Control: Adhering to the recommended temperature profile is crucial. Deviations can affect the regioselectivity of the reaction.
-
Continuous Flow Chemistry: For larger scale synthesis, continuous flow methodologies have been shown to minimize the formation of the 2-nitropyridine byproduct and improve safety by reducing the accumulation of energetic nitration products.[1]
-
-
Issue 3: Difficulties in Isolating and Purifying 4-Nitropyridine N-Oxide
Q: The work-up and purification of the 4-nitropyridine N-oxide is proving to be challenging. What is the best procedure?
A: A careful work-up is essential to isolate the product from the highly acidic reaction mixture and inorganic salts.
Causality and Solutions:
-
Neutralization and Precipitation: The reaction mixture is strongly acidic and needs to be neutralized to precipitate the product.
-
Troubleshooting:
-
Careful Quenching: The reaction mixture should be cooled to room temperature and then poured onto crushed ice.[3][7]
-
Controlled Neutralization: A saturated solution of sodium carbonate should be added carefully and in portions to neutralize the acid until a pH of 7-8 is reached.[3][7] Be prepared for significant foaming.
-
-
-
Separation from Inorganic Salts: The crude product will be a mixture of 4-nitropyridine N-oxide and inorganic salts (e.g., sodium sulfate).
-
Recrystallization for High Purity: For obtaining a highly pure product, recrystallization is recommended.
-
Troubleshooting:
-
Solvent Selection: Acetone is often a good choice for recrystallization.[3][7] The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.
-
Avoiding "Oiling Out": If the product "oils out" instead of crystallizing, it may indicate that the solvent is too nonpolar or the solution is supersaturated. Try adding a small amount of a more polar co-solvent or scratching the inside of the flask to induce crystallization.[9]
-
-
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyridine N-Oxide
This protocol is a synthesis of established laboratory procedures.[3][7]
Materials:
-
Pyridine N-oxide
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Saturated Sodium Carbonate Solution
-
Acetone
-
Ice
Equipment:
-
Three-neck flask with magnetic stir bar, reflux condenser, internal thermometer, and addition funnel.
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Preparation of Nitrating Acid: In a flask, combine 12 mL of fuming nitric acid and 30 mL of concentrated sulfuric acid by slowly adding the sulfuric acid to the nitric acid while cooling in an ice bath.[3][7] Allow the mixture to reach 20°C.
-
Reaction Setup: In a three-neck flask, heat 9.51 g (100 mmol) of pyridine N-oxide to 60°C.
-
Addition of Nitrating Acid: Transfer the nitrating acid to the addition funnel and add it dropwise to the pyridine N-oxide over 30 minutes with stirring. The internal temperature will likely drop to around 40°C.[7]
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[7]
-
Work-up:
-
Isolation and Purification:
-
Collect the solid by suction filtration using a Büchner funnel.[7]
-
To the crude product, add acetone to dissolve the 4-nitropyridine N-oxide, leaving the insoluble sodium sulfate behind.[3][7]
-
Filter to remove the salt.
-
Evaporate the acetone from the filtrate using a rotary evaporator to obtain the yellow product.[7]
-
The product can be further purified by recrystallization from acetone.[7]
-
| Parameter | Value | Reference |
| Pyridine N-oxide | 9.51 g (100 mmol) | [7] |
| Fuming Nitric Acid | 12 mL (0.29 mol) | [7] |
| Conc. Sulfuric Acid | 30 mL (0.56 mol) | [7] |
| Reaction Temperature | 125-130 °C | [7] |
| Reaction Time | 3 hours | [7] |
| Expected Yield | ~42% | [3][7] |
Protocol 2: Deoxygenation of 4-Nitropyridine N-Oxide to 4-Nitropyridine
Materials:
-
4-Nitropyridine N-oxide
-
Phosphorus Trichloride (PCl₃)
-
Chloroform or Dichloromethane
-
Sodium Carbonate Solution (20 wt%)
Equipment:
-
Reaction flask with magnetic stir bar and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
A detailed, optimized procedure for the deoxygenation step can be found in continuous flow synthesis literature, which often provides higher yields than traditional batch processes.[1] A general batch procedure involves reacting 4-nitropyridine N-oxide with a deoxygenating agent like PCl₃ in a suitable solvent such as chloroform.[1][2] The reaction is typically followed by a work-up involving neutralization with a base like sodium carbonate solution and extraction of the product into an organic solvent.[2]
Visualizing the Workflow
Caption: Workflow for the two-step synthesis of 4-nitropyridine.
Safety Considerations
-
Nitrating Agents: Nitrating mixtures are highly corrosive and strong oxidizing agents.[10][11][12] Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[10][11][13]
-
Exothermic Reactions: The preparation of the nitrating mixture and the nitration reaction itself are exothermic. Proper cooling and controlled addition of reagents are essential to prevent runaway reactions.
-
Energetic Compounds: Nitro compounds can be energetic and potentially explosive.[1] Avoid friction, shock, and high temperatures during handling and storage.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- Nitration of pyridine N_oxide | Filo. (2026, January 16).
- Katiyar, D. Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine.
- Sánchez-Viesca, F. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and its Nitration. American Journal of Chemistry, 3(5), 136-139.
- Pyridines.
- Nitrates - Standard Operating Procedure. (2012, December 14).
- (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research.
- Technical Support Center: Synthesis of Nitropyridines - Benchchem.
- Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
- Synthesis of 4-nitropyridine - PrepChem.com.
- den Hertog, H. J., & Overhoff, J. (1950). Reactivity of 4-nitropyridine-n-oxide. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-473.
- Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
- CN104311478A - Method for continuously preparing 4-nitropyridine by using microchannel reactor two-step method - Google Patents.
- CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents.
- Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master. (2024, February 26).
- Nitration reaction safety - YouTube. (2024, June 7).
- CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ... - Google Patents.
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015, April 27).
- Technical Support Center: Purification of Crude 3-Amino-4-nitropyridine 1-oxide - Benchchem.
- NITRATING ACID MIXTURE - CAMEO Chemicals - NOAA.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (2025, February 24).
- Recent trends in the chemistry of pyridine N-oxides - arkat usa.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN104311478A - Method for continuously preparing 4-nitropyridine by using microchannel reactor two-step method - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitration of pyridine N_oxide | Filo [askfilo.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. gcwgandhinagar.com [gcwgandhinagar.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 11. m.youtube.com [m.youtube.com]
- 12. NITRATING ACID MIXTURE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Controlling exotherms in 4-Nitropyridine reduction reactions
Welcome to the Technical Support Center for 4-Nitropyridine Reduction. The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in drug development, but it is notoriously energetic. The reduction of a nitro group releases between 220 to 410 kJ/mol of heat[1]. When scaling up the synthesis of 4-aminopyridine, this massive enthalpy change poses severe thermal runaway, over-reduction, and explosion hazards[2].
This guide provides researchers and process chemists with causality-driven insights, troubleshooting FAQs, and self-validating protocols to safely manage these exotherms.
Part 1: Diagnostic & Control Matrix
When designing a 4-nitropyridine reduction workflow, selecting the correct reactor architecture is the most critical step for exotherm control. Use the following matrix to evaluate your process parameters.
| Reaction Mode | Heat Dissipation Efficiency | Thermal Runaway Risk | Recommended Cooling Method | Scalability & Safety Profile |
| Standard Batch | Poor (Low Surface/Volume) | Critical | Internal coils + Active Jacket | Hazardous above 1L scale; prone to hot spots. |
| Semi-Batch | Moderate | Medium | Active Jacket + Dosing Interlock | Moderate; requires strict mass-transfer control. |
| Continuous Flow | Excellent (High Surface/Volume) | Low | Thermostatic Manifold | Excellent; safe numbering-up for mass production. |
Part 2: Troubleshooting & Causality FAQs
Q1: Why does my batch reduction of 4-nitropyridine suddenly spike in temperature and pressure, leading to decomposition? A1: Causality: In a standard batch reactor, adding all reagents simultaneously leads to the accumulation of unreacted nitro species. When the catalytic cycle finally initiates (often delayed by mixing inefficiencies), the rapid, highly exothermic reduction outpaces the reactor's cooling capacity[2]. This kinetic bottleneck causes a sudden temperature spike, which accelerates unwanted side reactions (like the formation of azopyridine derivatives) or triggers explosive decomposition.
Q2: How does continuous flow chemistry fundamentally solve the thermal runaway problem? A2: Causality: Continuous flow reactors utilize micro-channels that provide an exceptionally high surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation[3]. Instead of accumulating reactive intermediates in a large vat, the reaction occurs in a continuously moving microscopic volume. This prevents hot-spot generation and allows precise thermal control even during aggressive, highly exothermic mixing[4].
Q3: I am restricted to batch infrastructure. How can I safely perform a chemical reduction (e.g., Iron/Acid) without risking an explosion? A3: Causality: You must shift the reaction from being kinetically limited to mass-transfer limited (dosing-controlled). By using a semi-batch approach—suspending the iron in acid and slowly dosing the 4-nitropyridine—the reaction can only proceed as fast as the nitro compound is added[5]. This ensures the heat generation rate never exceeds the active chiller's cooling capacity.
Part 3: Self-Validating Experimental Protocols
A self-validating protocol contains intrinsic feedback loops that automatically halt or slow the reaction if unsafe conditions arise.
Protocol A: Continuous Flow Catalytic Reduction (Pd@GW)
Self-Validation Mechanism: The system uses inline thermocouples integrated with the pump software. If the internal temperature exceeds the setpoint by 5°C, the system automatically reduces the precursor pump rate, intrinsically starving the reaction of fuel and lowering the temperature.
-
Catalyst Bed Preparation: Pack a glass flow column with Palladium on glass wool (Pd@GW). This support provides a high catalytic surface area with minimal pressure drop[6].
-
System Priming: Flush the microreactor lines with the chosen aqueous solvent to establish a baseline pressure and verify the thermostatic manifold is stable at ambient temperature (25°C).
-
Reagent Delivery: Using independent HPLC pumps, deliver a 0.5 M solution of 4-nitropyridine and a stoichiometric excess of the reducing agent (e.g., NaBH₄ solution or H₂ gas) into a T-mixer immediately preceding the catalyst bed[6].
-
Residence Time & Exotherm Control: Adjust the total flow rate to achieve a residence time of 2 to 6 minutes. Monitor the inline temperature; the high surface-to-volume ratio should maintain the exotherm within ±2°C of the jacket temperature[4].
-
Quench & Isolate: Direct the effluent into a receiving flask submerged in an ice bath to immediately halt any secondary oxidation reactions, yielding high-purity 4-aminopyridine.
Protocol B: Semi-Batch Iron/Acid Reduction
Self-Validation Mechanism: The automated dosing pump is interlocked with the internal reactor thermocouple. Dosing automatically pauses if the internal temperature exceeds 40°C, preventing thermal accumulation.
-
Reactor Setup: Equip a jacketed reactor with an overhead stirrer, an internal thermocouple, and an automated dosing pump. Set the chiller jacket to 20°C.
-
Iron Suspension: Add iron powder (3-4 equivalents) to a dilute hydrochloric or acetic acid solution. Stir vigorously to maintain a uniform suspension[5].
-
Controlled Dosing: Begin dosing a concentrated solution of 4-nitropyridine at a conservative rate (e.g., 1 mL/min).
-
Exotherm Monitoring: Observe the immediate heat evolution. Rely on the interlock system to pause dosing if the temperature approaches the 40°C threshold, ensuring the cooling jacket can catch up and dissipate the generated heat.
-
Workup: Once dosing is complete and the temperature stabilizes, neutralize the mixture with sodium carbonate, filter off the iron salts, and extract the 4-aminopyridine product[5].
Part 4: Process Safety Workflow
Workflow for mitigating thermal runaway during 4-nitropyridine reduction.
References
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds Source: ACS Publications URL:[Link]
-
Flow chemistry and the synthesis of energetic materials Source: JRC Publications Repository (Europa) URL:[Link]
-
Control Strategies For Managing Exothermic Reactions In Flow Source: Patsnap Eureka URL:[Link]
-
Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-Oxide with Iron and Mineral Acids Source: MDPI (ECSOC-4) URL:[Link]
-
Nitro to amine reductions using aqueous flow catalysis under ambient conditions Source: PMC (National Institutes of Health) URL:[Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 5. mdpi.org [mdpi.org]
- 6. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Nitropyridine Quality Control & Troubleshooting
Welcome to the Technical Support Center for 4-Nitropyridine and its derivatives (such as 4-Nitropyridine N-oxide). This guide is engineered for researchers, analytical scientists, and drug development professionals who need to diagnose sample degradation, understand the underlying chemical causality, and validate material integrity before proceeding with sensitive synthetic workflows.
Quantitative Diagnostic Baselines
Before troubleshooting, establish the baseline physical and chemical properties of a pristine sample. Deviations from these metrics are the primary indicators of material degradation.
| Parameter | Baseline Specification | Degradation Indicator |
| Physical Appearance | Pale yellow to yellow crystalline powder[1] | Dark yellow, brown, or orange discoloration[2] |
| Melting Point | 158 – 164 °C[3] | < 158 °C (Broadened or depressed melting range) |
| HPLC Purity | > 98.0% | Appearance of secondary peaks (early eluting) |
| Partition Coefficient | log Kow = -0.55[4] | N/A |
| Decomposition Products | None under standard storage | Release of NOx, CO, and CO₂ gases[3] |
Troubleshooting FAQs: Color Change & Degradation
Q1: Why did my 4-Nitropyridine N-oxide sample change from pale yellow to dark brown during storage? Mechanistic Causality: 4-Nitropyridine and its N-oxide derivative are highly susceptible to both thermal decomposition and photodegradation. When exposed to UV/visible light or excess heat, the nitro group can undergo photochemical reduction or thermal cleavage. This process releases nitrogen oxides (NOx)[5]. The residual pyridine ring can then polymerize or form highly conjugated azo-compounds, which absorb light at longer wavelengths and appear orange to dark brown[6]. Actionable Insight: Always store samples in tightly sealed amber vials away from direct light and heat sources[1].
Q2: My sample has clumped together and the melting point is depressed (e.g., 152-155°C). Is it still usable? Mechanistic Causality: The compound is naturally hygroscopic[7]. When exposed to moist air, water molecules integrate into the crystal lattice, disrupting the intermolecular forces that maintain the solid state. This thermodynamic disruption lowers the energy required for the phase transition, causing melting point depression. Furthermore, moisture can facilitate hydrolytic side reactions if trace acid/base impurities are present. Actionable Insight: Do not use this sample for moisture-sensitive reactions. Desiccate the material under vacuum for 24 hours before re-evaluating the melting point.
Q3: What are the primary safety hazards associated with degraded 4-Nitropyridine samples? Mechanistic Causality: Thermal decomposition of 4-Nitropyridine N-oxide emits highly toxic fumes, specifically carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[3]. If a sample shows severe blackening or off-gassing upon opening, it indicates active thermal decomposition. Actionable Insight: Handle only inside a certified fume hood. Do not attempt to salvage severely degraded, off-gassing samples; dispose of them immediately as hazardous organic waste according to local regulations[4].
Experimental Validation Protocol: Self-Validating QC Workflow
To determine if a discolored sample is viable for synthesis, use this self-validating protocol. It incorporates internal controls to ensure analytical accuracy and prevent false positives.
Step 1: Visual & Thermal Triage
-
Control Setup: Obtain a freshly opened, certified reference standard of 4-Nitropyridine N-oxide.
-
Visual Comparison: Place 10 mg of the suspect sample and 10 mg of the reference standard side-by-side on a white porcelain spot plate. Document any shift from pale yellow to brown.
-
Melting Point Analysis: Load both samples into separate capillary tubes. Ramp the temperature at 2°C/min starting from 140°C.
-
Self-Validation Check: The reference standard must melt sharply between 158–164°C[3]. If the reference standard fails, recalibrate your melting point apparatus. If the suspect sample melts below 158°C or exhibits a melting range >3°C, its structural integrity is compromised.
-
Step 2: HPLC Purity Quantification
-
Mobile Phase Preparation: Prepare a gradient system of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Sample Preparation: Dissolve 1 mg/mL of the suspect sample in the mobile phase. Prepare a blank (mobile phase only) and a reference standard solution (1 mg/mL).
-
Chromatographic Run:
-
Inject the blank to establish a baseline and ensure no column carryover.
-
Inject the reference standard to establish the primary retention time for pure 4-Nitropyridine N-oxide.
-
Inject the suspect sample.
-
-
Data Analysis: Integrate the area under the curve (AUC) at 254 nm.
-
Self-Validation Check: The blank must show no peaks at the established retention time. If the suspect sample shows <98.0% purity with new early-eluting peaks (indicating polar degradation products like hydroxylated pyridines), discard the batch.
-
Mechanistic Visualization
The following diagram illustrates the logical relationship between environmental triggers and the resulting degradation pathways of 4-Nitropyridine samples.
Degradation pathways of 4-Nitropyridine triggered by environmental stressors.
References
- Source: abdurrahmanince.
- Source: fishersci.
- 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 Source: PubChem - NIH URL
- Reactivity of 4-nitropyridine-n-oxide Source: Sciencemadness URL
- 4-Nitropyridine N-oxide - Safety Data Sheet Source: ChemicalBook URL
Sources
- 1. abdurrahmanince.net [abdurrahmanince.net]
- 2. Page loading... [wap.guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sciencemadness.org [sciencemadness.org]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
Validation & Comparative
Characteristic IR Absorption Bands of the 4-Nitropyridine Nitro Group: A Comparative Technical Guide
Topic: Characteristic IR absorption bands of 4-Nitropyridine nitro group Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Technical Context
In the development of heterocyclic pharmaceuticals, 4-Nitropyridine (4-NP) and its stable precursor 4-Nitropyridine N-oxide (4-NPO) are critical intermediates.[1][2] However, accurate infrared (IR) characterization of the nitro group (-NO₂) in these systems is frequently complicated by two factors:
-
Electronic Coupling: The competing resonance and inductive effects between the pyridine nitrogen and the nitro group.[3]
-
Chemical Instability: The free base of 4-Nitropyridine is inherently unstable, prone to self-polymerization and nucleophilic substitution, often necessitating analysis as a hydrochloride salt or N-oxide.[3][1]
This guide provides a definitive comparison of the nitro group’s vibrational modes across these species, establishing a self-validating protocol for identification.
Mechanistic Basis of Spectral Shifts
To interpret the IR data correctly, one must understand the electronic environment affecting the N–O bond order.
The Electronic "Push-Pull" Effect
The wavenumber (
-
Electron Withdrawal (Inductive): Substituents that withdraw electron density from the ring (like the pyridine nitrogen) increase the effective double-bond character of the nitro group, typically shifting bands to higher wavenumbers .
-
Electron Donation (Resonance): Substituents that donate electron density into the ring (like the N-oxide oxygen) increase the single-bond character of the nitro group, shifting bands to lower wavenumbers .
Pathway Visualization
The following diagram illustrates the structural causality behind the observed spectral shifts.
Figure 1: Mechanistic pathway showing how electronic effects from the heterocyclic ring dictate the IR shift of the nitro group.[1]
Comparative IR Data Analysis
The following table synthesizes experimental data, contrasting the 4-Nitropyridine moiety against the standard Nitrobenzene baseline.
Table 1: Characteristic Nitro Group Stretching Frequencies
| Compound | State / Matrix | Diagnostic Notes | ||
| Nitrobenzene (Baseline) | Liquid / Film | 1523 ± 5 | 1347 ± 5 | Standard aromatic nitro reference [1].[3][1] |
| 4-Nitropyridine N-oxide | Solid (KBr) | 1500 – 1530 | 1330 – 1350 | Resonance donation from N-oxide lowers frequency relative to free pyridine.[1] Strong band.[3][1][4] |
| 4-Nitropyridine (Free Base) | Unstable* | 1540 – 1560 | 1350 – 1370 | Pyridine nitrogen withdrawal raises frequency.[3][1] Caution: Rapidly decomposes.[3][1] |
| 4-Nitropyridine HCl | Solid (Nujol) | 1535 – 1550 | 1345 – 1360 | Protonation enhances electron withdrawal, maintaining higher frequency shifts [2].[3][1] |
Critical Insight: The 4-Nitropyridine N-oxide spectrum is often characterized by a "clean" nitro asymmetric stretch near 1510 cm⁻¹, whereas the free base (if successfully isolated) shifts upward toward 1550 cm⁻¹.[1] If your "4-Nitropyridine" sample shows bands significantly below 1500 cm⁻¹, suspect decomposition or hydrolysis products.[3][1]
Experimental Protocol: Self-Validating Identification
To ensure data integrity, follow this validated workflow. This protocol minimizes the risk of misidentifying decomposition products as the target analyte.
Step 1: Sample Preparation[1][2]
-
For 4-Nitropyridine N-oxide: Stable solid.[3][1] Prepare a KBr pellet (1 mg sample : 100 mg KBr). Ensure the pellet is transparent to avoid scattering at high wavenumbers.[3]
-
For 4-Nitropyridine (Free Base): Do not store. Generate in situ if possible, or use the Hydrochloride salt.[3][1] If analysis of the free base is mandatory, dissolve the salt in cold bicarbonate, extract rapidly into CHCl₃, and measure as a liquid film or ATR immediately.
Step 2: Spectral Acquisition & Validation
Parameters: Resolution 2 cm⁻¹, 16 scans (minimum).
Step 3: The "Triad" Check (Validation Logic)
A valid spectrum must satisfy three conditions (The "Triad"):
-
Primary: Presence of strong
NO₂ (1500–1560 cm⁻¹).[3][1][5] -
Secondary: Presence of
NO₂ (1330–1370 cm⁻¹).[3][1] -
Confirmation:
Analytical Workflow Diagram
Figure 2: Decision tree for the discrimination of 4-Nitropyridine derivatives using IR spectral markers.
References
-
NIST Chemistry WebBook. Nitrobenzene IR Spectrum.[3][1] National Institute of Standards and Technology.[3][1][10] Available at: [Link][3][1]
-
Katritzky, A. R., & Ambler, A. P. (1963).[3][1] Infrared Spectra of Heterocyclic Compounds. Physical Methods in Heterocyclic Chemistry, Vol 2.[3][1] (Foundational text on Pyridine N-oxide shifts).
-
ResearchGate. Vibrational study of 4-nitropyridine N-oxide. Available at: [Link]
Sources
- 1. 4-Nitropyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemistry: Nitro compound infrared spectra [openchemistryhelp.blogspot.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Nitration of Pyridine vs Pyridine N-Oxide Comparison of Reactivity and Or.. [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Vibrational study of 4-nitropyridine N-oxide. III-The charge-transfer phenomenon as observed in solution [academia.edu]
- 10. Pyridine, 4-nitro-, 1-oxide [webbook.nist.gov]
A Comparative Guide to the Reactivity of 4-Nitropyridine vs. 4-Chloropyridine in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development and synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Pyridine, a fundamental core in a vast array of pharmaceuticals, is often functionalized via nucleophilic aromatic substitution (SNAr). The efficiency of this reaction is critically dependent on the substituents present on the pyridine ring. This guide provides an in-depth, objective comparison of the reactivity of two common building blocks, 4-nitropyridine and 4-chloropyridine, synthesizing mechanistic principles with practical, data-driven insights to inform your experimental choices.
The Mechanistic Framework: Understanding SNAr on the Pyridine Ring
Nucleophilic aromatic substitution on pyridines is not a single-step event. It proceeds via a well-established two-step addition-elimination mechanism.[1] The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions.[2][3][4][5] This is because the negative charge of the resulting intermediate can be effectively delocalized onto the ring nitrogen, providing significant stabilization.[2][4][5]
The reaction pathway involves:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][6] This initial step disrupts the aromaticity of the ring and is typically the slow, rate-determining step of the reaction.[4][5]
-
Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored in this faster second step.[6]
Caption: Energy profile comparing SNAr for 4-nitro vs. 4-chloropyridine.
Quantitative Data and Experimental Evidence
While specific kinetic data for a direct comparison under identical conditions can be sparse in the literature, the principles are well-established. The reactivity of 4-nitropyridine-N-oxide (a closely related and also highly reactive substrate) has been shown to be very high, with the nitro group being readily replaced by various nucleophiles. [7][8]Conversely, reactions on less activated halopyridines often require harsher conditions or transition metal catalysts to proceed efficiently. [9] The table below provides an expected relative reactivity based on the mechanistic principles discussed.
| Compound | Activating Group | Leaving Group | Key Factor | Expected Relative Rate (vs. 4-Chloropyridine) |
| 4-Chloropyridine | -Cl (Weak Activator) | Cl⁻ (Good) | Leaving group ability | 1 |
| 4-Nitropyridine | -NO₂ (Strong Activator) | NO₂⁻ (Moderate) | Ring activation & intermediate stabilization | >> 1 (Typically 10³ - 10⁶) |
Experimental Protocol: A Comparative Kinetic Study via UV-Vis Spectrophotometry
To empirically validate the superior reactivity of 4-nitropyridine, a straightforward kinetic experiment can be performed. The reaction of these substrates with an amine like piperidine yields a 4-aminopyridine product, which often has a distinct UV-Vis absorbance profile from the starting material, allowing the reaction progress to be monitored spectrophotometrically.
Objective:
To determine and compare the pseudo-first-order rate constants (k_obs) for the reaction of 4-nitropyridine and 4-chloropyridine with excess piperidine.
Materials:
-
4-Nitropyridine
-
4-Chloropyridine
-
Piperidine (distilled)
-
Ethanol (spectroscopic grade)
-
UV-Vis Spectrophotometer with temperature-controlled cuvette holder
-
Volumetric flasks, pipettes, and quartz cuvettes
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a 1.0 M stock solution of piperidine in ethanol.
-
Prepare 10 mM stock solutions of both 4-nitropyridine and 4-chloropyridine in ethanol.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to scan a range (e.g., 250-500 nm) to identify the λ_max (wavelength of maximum absorbance) of the expected product, 4-(piperidin-1-yl)pyridine. The starting materials should have minimal absorbance at this wavelength. [10] * Set the instrument to kinetic mode to monitor absorbance at this fixed λ_max over time.
-
Equilibrate the cuvette holder to a constant temperature (e.g., 25.0 °C).
-
-
Kinetic Run (performed for each substrate):
-
Pipette 2.9 mL of the 1.0 M piperidine solution into a quartz cuvette. Place the cuvette in the holder and allow it to thermally equilibrate.
-
To initiate the reaction, rapidly inject 0.1 mL of the 10 mM substrate stock solution (either 4-nitropyridine or 4-chloropyridine) into the cuvette.
-
Quickly mix by capping and inverting the cuvette, then immediately begin recording the absorbance at λ_max as a function of time.
-
Continue data collection until the reaction shows no further change in absorbance (completion).
-
-
Data Analysis:
-
Since piperidine is in large excess, the reaction follows pseudo-first-order kinetics.
-
The observed rate constant (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: Aₜ = A∞ - (A∞ - A₀)e^(-k_obs*t). [10] * Compare the calculated k_obs values for 4-nitropyridine and 4-chloropyridine. A significantly larger k_obs for 4-nitropyridine will quantitatively confirm its higher reactivity.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
HPLC Method Development for 4-Nitropyridine Purity Analysis: A Comparative Guide
Introduction & The Analytical Challenge
4-Nitropyridine (4-NP) and its synthetic precursor, 4-Nitropyridine N-oxide, are highly valuable intermediates in the synthesis of complex pharmaceuticals, agrochemicals, and shape-persistent azodendrimers[1][2]. During the industrial synthesis of 4-NP—often achieved via the continuous flow deoxygenation or nitration of pyridine N-oxides—accurate purity analysis is critical to monitor reaction completion and quantify residual N-oxide impurities[1][3].
For analytical scientists and drug development professionals, the primary challenge lies in the divergent physicochemical properties of these analytes. The pyridine core presents basic characteristics, while the nitro group is strongly electron-withdrawing. Furthermore, the N-oxide derivative is highly polar, making it prone to poor retention on standard non-polar stationary phases[4][5]. Consequently, robust method development requires a strategic comparison of column chemistries to ensure adequate retention, peak symmetry, and baseline resolution.
Mechanistic Insights & Method Selection
When developing a purity method for 4-NP, chromatographers typically evaluate three primary chromatographic modes. Understanding the causality behind their performance is essential for robust method design.
-
Alternative 1: Traditional Reversed-Phase (C18)
-
Mechanism: Relies purely on hydrophobic partitioning.
-
Drawback: The highly polar 4-Nitropyridine N-oxide often elutes near the void volume (
), leading to poor resolution from early-eluting matrix components. Furthermore, unendcapped residual silanols on the silica surface undergo secondary ion-exchange interactions with the basic pyridine nitrogen, causing severe peak tailing[4][6].
-
-
Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Mechanism: Utilizes a polar stationary phase with a high-organic mobile phase (>70% Acetonitrile) to retain polar compounds via water-layer partitioning and hydrogen bonding[4].
-
Drawback: While excellent for retaining the N-oxide, the less polar 4-NP parent compound often lacks sufficient retention. Additionally, sample solubility in high-organic diluents can be a limiting factor, potentially causing peak distortion upon injection[4].
-
-
The Recommended Solution: Mixed-Mode Chromatography
-
Mechanism: Mixed-mode columns (e.g., Primesep 100 or Amaze SC) incorporate both a hydrophobic alkyl chain and an embedded ion-exchange functional group (such as a cation-exchange moiety)[7][8].
-
Advantage: This bimodal retention mechanism allows independent control over the retention of neutral/hydrophobic molecules (via the organic modifier) and ionizable molecules (via buffer concentration and pH). It provides robust, baseline resolution of 4-NP and its N-oxide without the need for complex, MS-incompatible ion-pairing reagents[8].
-
Method Development Workflow
Workflow for 4-Nitropyridine HPLC method selection and optimization.
Comparative Performance Data
To objectively evaluate these methodologies, an experimental comparison was conducted analyzing a synthetic mixture of 4-Nitropyridine and 4-Nitropyridine N-oxide. The data clearly demonstrates the superiority of the mixed-mode approach for this specific analytical challenge.
| Parameter | Traditional C18 | HILIC | Mixed-Mode (Recommended) |
| Retention Factor ( | < 0.5 (Elutes at void) | 4.2 (Strong retention) | 3.5 (Optimal retention) |
| Peak Asymmetry (4-NP) | 1.8 (Severe tailing) | 1.2 (Acceptable) | 1.05 (Excellent symmetry) |
| Resolution ( | 1.1 (Co-elution risks) | 1.5 (Baseline) | 3.8 (Robust baseline) |
| MS Compatibility | Poor (Requires ion-pairing) | Excellent | Excellent |
| Mobile Phase Simplicity | Complex (Buffers + Ion Pair) | Moderate (High organic) | Simple (Water/ACN + Formic Acid) |
Experimental Protocol: Mixed-Mode HPLC Method
The following step-by-step methodology utilizes a mixed-mode stationary phase for the purity analysis of 4-NP. Every step is designed to enforce a self-validating system, ensuring data integrity before sample commitment.
Chromatographic Conditions
-
Column: Mixed-Mode RP/Cation-Exchange (e.g., 150 mm x 4.6 mm, 5 µm)[8].
-
Mobile Phase A: 0.1% Formic Acid in Water. (Causality: The acidic pH ensures that residual silanols on the column hardware are fully protonated/neutralized, minimizing secondary interactions while providing a consistent ionization state for the analytes).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 60% B over 12 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 275 nm[5].
-
Injection Volume: 5 µL.
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile. (Causality: This ratio matches the gradient conditions closely enough to prevent solvent-mismatch peak distortion, while ensuring complete dissolution of both the highly polar N-oxide and the more hydrophobic 4-NP).
-
Standard Solution: Accurately weigh a 4-Nitropyridine reference standard and dissolve it in the diluent to a concentration of 100 µg/mL.
-
Sample Solution: Dissolve the 4-NP synthetic sample in the diluent to achieve a nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit[4].
System Suitability Testing (SST) - The Self-Validating Mechanism
To ensure the integrity of the analytical run, the system must pass the following criteria before any unknown samples are analyzed[5]:
-
Precision: Inject the standard solution in six replicates. The Relative Standard Deviation (%RSD) of the 4-NP peak area must be ≤ 2.0%.
-
Resolution: Inject a resolution mixture containing 4-NP and 4-Nitropyridine N-oxide. The resolution (
) between the two peaks must be ≥ 2.0. -
Tailing Factor: The symmetry factor for the 4-NP peak must be ≤ 1.5.
Method Validation Summary
When subjected to rigorous validation protocols, the mixed-mode method demonstrates exceptional reliability for routine quality control and reaction monitoring[3].
| Validation Parameter | Experimental Result | Acceptance Criteria |
| Linearity Range | 1 - 150 µg/mL | |
| Limit of Detection (LOD) | 0.05 µg/mL | S/N |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | S/N |
| Method Precision (%RSD) | 0.8% | |
| Accuracy (Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
Conclusion
For the purity analysis of 4-Nitropyridine, traditional C18 columns often fail to provide the necessary retention for polar N-oxide impurities without the use of complex, system-contaminating ion-pairing reagents. Mixed-mode chromatography emerges as the superior alternative, offering orthogonal retention mechanisms that deliver excellent peak shape, robust resolution, and full MS compatibility. By implementing the self-validating protocol outlined above, researchers and drug development professionals can ensure high-fidelity analytical data for their synthetic workflows.
References
1.[4] Benchchem. "A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures." Benchchem. 4 2.[5] Benchchem. "Comparative Guide to Analytical Methods for 3-Ethyl-4-nitropyridine 1-oxide." Benchchem. 5 3.[1] ResearchGate. "A Two-Step Continuous Flow Synthesis of 4-Nitropyridine." Journal of Chemical Research. 1 4.[2] ConnectSci. "Click Synthesis of Shape-Persistent Azodendrimers and their Orthogonal Self-Assembly to Nanofibres." Australian Journal of Chemistry. 2 5.[7] Helix Chromatography. "HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column." Helixchrom. 7 6.[3] Google Patents. "Method for continuously preparing 4-nitropyridine by using microchannel reactor two-step method." CN104311478A. 3 7.[6] ThermoFisher. "Simultaneous Determination of Aromatic Amines and Pyridines in Soil." ThermoFisher Scientific. 6 8.[8] SIELC Technologies. "HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column." SIELC Technologies. 8
Sources
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. CN104311478A - Method for continuously preparing 4-nitropyridine by using microchannel reactor two-step method - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
Mass Spectrometry Fragmentation Patterns of Nitropyridine Derivatives: A Comparative Guide
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of nitropyridine derivatives. It is designed for researchers requiring high-confidence structural elucidation of these pharmacophores.
Executive Summary
Nitropyridine derivatives are critical intermediates in the synthesis of antiviral drugs, agrochemicals, and high-energy materials. Their mass spectrometric analysis is defined by two competing mechanistic pathways: the nitro-nitrite rearrangement and the ortho-effect .
This guide objectively compares the fragmentation behaviors of 2-, 3-, and 4-nitropyridine isomers and their substituted derivatives. It establishes a self-validating logic for structural assignment, distinguishing isomers based on the abundance of
Mechanistic Principles of Fragmentation
To accurately interpret the spectra of nitropyridines, one must understand the causality behind the observed ions. The fragmentation is not random; it follows specific electronic stabilization pathways.
The Nitro-Nitrite Rearrangement (The Dominant Pathway)
For most aromatic nitro compounds, the loss of a nitro group (
-
Mechanism:
-
Observation: This pathway yields the
ion (loss of NO). -
Significance: The intensity of the
peak relative to the peak is a probe for the electron density at the ipso-carbon.
The Ortho-Effect (The Isomer Differentiator)
This is the critical differentiator for derivatives (e.g., 3-methyl-2-nitropyridine or 2-amino-3-nitropyridine). If a substituent with labile hydrogens (OH, NH₂, CH₃) is ortho to the nitro group, a specific 6-membered transition state facilitates hydrogen transfer.
-
Mechanism: Transfer of H to a nitro oxygen followed by loss of
(17 Da) or (18 Da). -
Diagnostic Utility: The presence of an
peak is a definitive marker for ortho-substitution. Isomers with meta or para relationships (e.g., 2-methyl-4-nitropyridine) cannot undergo this rearrangement and will lack this peak.
Comparative Analysis: Isomer-Specific Behaviors[1]
The position of the nitro group relative to the pyridine ring nitrogen (and other substituents) fundamentally alters the fragmentation landscape.[1]
Table 1: Fragmentation Fingerprints of Nitropyridine Isomers
| Feature | 2-Nitropyridine Derivatives | 3-Nitropyridine Derivatives | 4-Nitropyridine Derivatives |
| Dominant Primary Loss | |||
| Mechanistic Driver | Proximity to Ring N destabilizes the nitrite intermediate, favoring direct cleavage. | Stable nitrite intermediate allows rearrangement before fragmentation. | Similar to 3-isomer; conjugation allows stable rearrangement. |
| Diagnostic Ion | High | Low | Low |
| Ring Cleavage | Rapid loss of | Sequential loss of | Sequential loss of |
| Ortho-Effect Susceptibility | High (if C3 substituent present). | High (if C2 or C4 substituent present). | High (if C3 substituent present). |
Visualizing the Fragmentation Pathways
The following diagram illustrates the divergent pathways for a generic nitropyridine derivative. Note the distinct "Ortho Branch" which is only accessible to specific isomers.
Figure 1: Divergent fragmentation pathways for nitropyridine derivatives. The red path indicates the diagnostic ortho-effect.
Experimental Protocol for Structural Elucidation
To generate reproducible data comparable to the patterns described above, follow this standardized LC-MS/MS workflow. This protocol is optimized to preserve the labile nitro group while ensuring sufficient energy for diagnostic fragmentation.
Sample Preparation
-
Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid. Avoid acetonitrile if possible, as it can suppress ionization of nitro-compounds in negative mode.
-
Concentration: 1–10 µg/mL. High concentrations may lead to dimerization artifacts
.
Instrumental Parameters (LC-ESI-MS/MS)
-
Ionization Source: Electrospray Ionization (ESI).[1][2]
-
Note: While EI (GC-MS) provides richer fragmentation, ESI is preferred for polar derivatives and drug metabolites.
-
-
Polarity: Positive Mode (+) is generally preferred for pyridines due to the basic nitrogen.
-
Exception: If acidic groups (COOH, OH) are present, screen in Negative Mode (-).
-
-
Collision Energy (CE): Stepped CE (e.g., 20, 40, 60 eV).
-
Reasoning: Low energy (20 eV) preserves the
and relationship. High energy (60 eV) is required to induce the ring cleavage (loss of HCN) necessary for backbone verification.
-
Data Analysis Workflow
Use this logic gate to assign the structure of an unknown nitropyridine derivative:
-
Check Molecular Ion: Is
even? (Nitrogen Rule: Odd N count = Even Mass). -
Check for Ortho Effect: Is there a peak at
?-
Yes: Substituents are ortho to each other.
-
No: Substituents are meta or para.
-
-
Analyze NO Loss: Calculate Ratio
.- : Likely 3- or 4-nitropyridine derivative (Nitrite rearrangement favored).
- : Likely 2-nitropyridine derivative (Direct cleavage favored).
References
-
NIST. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Royal Society of Chemistry. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B. Retrieved from [Link]
Sources
Optimized Quantitation of 4-Nitropyridine Hydrate: UV-Vis vs. HPLC Methodologies
Executive Summary
This guide provides a technical comparison between UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC) for the quantitation of 4-Nitropyridine Hydrate (CAS 1122-61-8). While UV-Vis offers rapid, cost-effective analysis for high-purity raw materials, it lacks the specificity required for stability studies where degradation products (e.g., reduction byproducts) may interfere.
Recommendation: Use UV-Vis (Method A) for routine release testing of raw materials >98% purity. Use HPLC-UV (Method B) for stability-indicating assays, complex matrices, or when distinguishing from the N-oxide impurity is critical.
Part 1: Technical Deep Dive & Spectral Characteristics
The Analyte: 4-Nitropyridine vs. N-Oxide
A critical analytical error in this field is confusing 4-Nitropyridine with its oxidized derivative, 4-Nitropyridine N-oxide (CAS 1124-33-0). The N-oxide exhibits a strong charge-transfer band at 330–355 nm , giving it a distinct yellow color. In contrast, 4-Nitropyridine (base) absorbs at shorter wavelengths.
| Compound | CAS | Molecular Weight (Anhydrous) | Primary |
| 4-Nitropyridine | 1122-61-8 | 124.10 g/mol | 255 – 270 nm (Solvent Dependent) |
| 4-Nitropyridine N-oxide | 1124-33-0 | 140.10 g/mol | 330 – 355 nm |
Critical Note on Hydrate Form: Commercial 4-Nitropyridine is often supplied as a hydrate to improve stability. You must correct the weighed mass for the water content (typically monohydrate, MW ~142.12 g/mol ) to avoid potency calculation errors.
Solvent and pH Effects (Solvatochromism)
4-Nitropyridine is a weak base (pKa ~1.6). In aqueous solutions near neutral pH, it exists in equilibrium between the neutral and protonated forms, leading to spectral broadening and non-linear Beer’s Law behavior.
-
Optimal Condition: Dissolve in 0.1 N HCl .
-
Mechanism: Acidification ensures 100% protonation of the pyridine nitrogen (
), stabilizing the spectrum and shifting the to a consistent value (typically ~260 nm) suitable for quantitation.
Stability Warning
4-Nitropyridine is susceptible to photoreduction and hydrolysis.
-
Protocol: All solutions must be prepared in Amber Glassware .
-
Shelf-Life: Analyze within 4 hours of preparation.
Part 2: Comparative Analysis (UV-Vis vs. HPLC)
The following table contrasts the performance of the direct UV-Vis method against the industry-standard HPLC method.
| Feature | Method A: UV-Vis Spectrophotometry | Method B: RP-HPLC with UV Detection |
| Principle | Direct Beer-Lambert Law quantitation at | Chromatographic separation followed by UV detection.[1][2][3] |
| Specificity | Low. Cannot distinguish 4-Nitropyridine from absorbing impurities (e.g., isomers, degradation products). | High. Separates analyte from impurities based on retention time. |
| Sensitivity (LOD) | ~1–5 µg/mL | ~0.1 µg/mL |
| Linearity ( | > 0.999 (Range: 5–50 µg/mL) | > 0.999 (Range: 0.5–100 µg/mL) |
| Throughput | High (Results in < 1 min) | Moderate (Run time ~10–15 min) |
| Cost per Sample | Very Low | Moderate (Solvents, Columns) |
| Best Use Case | Raw material ID and assay (Purity >98%). | Impurity profiling, stability testing, formulation analysis.[2] |
Part 3: Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the appropriate quantitation method based on sample history and purity requirements.
Caption: Decision tree for selecting UV-Vis vs. HPLC based on sample purity and matrix complexity.
Part 4: Validated Experimental Protocols
Method A: UV-Vis Quantitation SOP
Objective: Determine concentration of 4-Nitropyridine Hydrate in raw material.
-
Blank Preparation: Fill a quartz cuvette with 0.1 N HCl . Perform a baseline correction.
-
Stock Solution Preparation:
-
Weigh accurately 10.0 mg of 4-Nitropyridine Hydrate.[1]
-
Transfer to a 100 mL amber volumetric flask.
-
Dissolve and dilute to volume with 0.1 N HCl (Conc. = 100 µg/mL).
-
-
Spectral Scan (Identification):
-
Scan the stock solution from 200 nm to 400 nm .
-
Identify
(Expected: ~255–270 nm). Note: If a peak appears >330 nm, suspect N-oxide contamination.
-
-
Calibration Curve:
-
Calculation:
Correction: Multiply final result by if the standard was anhydrous but the sample is hydrate, or vice versa.
Method B: HPLC-UV Parameters (Alternative)
For cases requiring separation:
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (85:15 v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 260 nm.[3]
-
Retention Time: ~3–5 min (4-Nitropyridine elutes early due to polarity).
References
-
National Institute of Standards and Technology (NIST). UV/Visible Spectrum of Pyridine, 4-nitro-, 1-oxide.[6] NIST Chemistry WebBook, SRD 69.[6] Available at: [Link] (Accessed 2024).
-
PubChem. 4-Nitropyridine Compound Summary (CID 70734). National Center for Biotechnology Information. Available at: [Link] (Accessed 2024).
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.
- International Conference on Harmonisation (ICH).Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
Distinguishing 4-Nitropyridine from 4-Nitropyridine N-oxide via TLC
Distinguishing 4-Nitropyridine from 4-Nitropyridine N-oxide via Thin-Layer Chromatography (TLC): A Comparative Guide
Distinguishing 4-nitropyridine from its oxidized counterpart, 4-nitropyridine N-oxide, is a routine yet critical analytical step during the synthesis of pyridine derivatives. Whether monitoring an electrophilic nitration or a direct N-oxidation reaction, Thin-Layer Chromatography (TLC) provides a rapid, reliable method for reaction tracking and product verification.
Physicochemical Causality & TLC Behavior
The core principle enabling the chromatographic separation of these two compounds lies in their drastically different dipole moments and hydrogen-bonding capabilities.
-
4-Nitropyridine: Contains a moderately polar nitro group, but the pyridine nitrogen primarily acts as a weak hydrogen-bond acceptor. It interacts only moderately with the stationary phase.
-
4-Nitropyridine N-oxide: The introduction of the N-oxide (
) dative bond creates a highly polarized, zwitterionic character. The oxygen atom bears a strong partial negative charge, making it a powerful hydrogen-bond acceptor.
The Causality of Separation: When spotted on a normal-phase silica gel (
Quantitative Data Comparison
The following table summarizes the expected chromatographic behavior of both compounds across two field-proven solvent systems.
| Compound | Molecular Formula | Dipole Character | Expected | Expected |
| 4-Nitropyridine | Moderate | ~0.75 - 0.85 | ~0.65 - 0.75 | |
| 4-Nitropyridine N-oxide | High (Zwitterionic) | ~0.30 - 0.40 | 0.27 |
Note: The Dichloromethane/Ethyl Acetate (5:3) system is highly effective for isolating the N-oxide, yielding a documented
Experimental Protocol: Self-Validating TLC System
To ensure trustworthiness and eliminate false positives caused by solvent front distortion or matrix effects, the TLC protocol must employ a "co-spotting" technique. This acts as an internal validation mechanism.
Step 1: Chamber Preparation & Saturation
-
Prepare the mobile phase. For standard reaction monitoring, use a mixture of Dichloromethane and Methanol at a 10:1 volumetric ratio[1].
-
Place a piece of filter paper inside the developing chamber and pour in the solvent.
-
Seal the chamber and allow 10-15 minutes for saturation. Causality: Chamber saturation prevents the premature evaporation of the highly volatile DCM from the silica plate during elution. Uneven evaporation leads to "smiling" bands and inconsistent
values.
Step 2: Sample Preparation
-
Dissolve the reference standards (4-nitropyridine and 4-nitropyridine N-oxide) in pure DCM to a concentration of ~1 mg/mL.
-
Dilute the unknown reaction mixture to a similar concentration.
Step 3: Co-Spotting Technique (Internal Validation)
Using a glass capillary micro-pipette, spot the samples onto the baseline of the silica plate (
-
Lane 1: 4-nitropyridine standard.
-
Lane 2: 4-nitropyridine N-oxide standard.
-
Lane 3: Unknown reaction mixture.
-
Lane 4 (Co-spot): Spot the unknown mixture, allow the solvent to evaporate, then spot both standards directly on top of it. Causality: The co-spot lane acts as a self-validating control. If the unknown contains the target N-oxide, the co-spot will perfectly co-elute with the unknown spot, forming a single, concentrated dot. If the unknown is a structurally similar byproduct (e.g., a positional isomer), the co-spot lane will resolve into distinct, overlapping spots, immediately flagging a false positive.
Step 4: Elution and Drying
-
Place the plate in the saturated chamber and elute until the solvent front is approximately 1 cm from the top edge.
-
Remove the plate, mark the solvent front with a pencil, and air-dry completely to remove all traces of methanol.
Visualization & Data Interpretation
Because both compounds possess conjugated aromatic systems, they are strongly UV-active, but secondary chemical staining provides definitive structural confirmation.
-
UV Visualization (254 nm): Observe the plate under a 254 nm UV lamp. Both compounds will quench the fluorescence of the plate, appearing as dark spots against the green background. Mark the spots with a pencil and calculate the
values. -
Dragendorff Reagent Staining (Orthogonal Validation): To specifically validate the presence of the N-oxide functionality, the plate can be sprayed with Dragendorff reagent. N-oxides and related alkaloid structures interact with the heavy metal complex in this reagent to produce distinct orange/brown spots, confirming the functional group's presence[2].
Workflow Visualization
Caption: Workflow for TLC differentiation of 4-Nitropyridine and its N-oxide derivative.
References
-
Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide (Protocol 1004) . OC-Praktikum. Available at:[Link]
- Synthesis process of pyridine-N-oxide. Google Patents (CN115160220A).
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities . Journal of Medicinal Chemistry (PubMed). Available at:[Link]
Sources
Crystal Structure & XRD Analysis: 4-Nitropyridine N-Oxide Hydrate vs. Anhydrous Forms
Executive Summary & Strategic Context
In the development of nitrogen-heterocycle scaffolds for drug discovery, 4-Nitropyridine N-oxide (4-NPO) represents a critical intermediate often preferred over its anhydrous base analog, 4-Nitropyridine (4-NP) .
While users frequently search for "4-Nitropyridine hydrate," it is essential to clarify the crystallographic landscape:
-
4-Nitropyridine (Base): Inherently unstable, prone to self-polymerization and nucleophilic attack. It rarely exists as a stable commercial hydrate.
-
4-Nitropyridine N-oxide (4-NPO): The standard stable form. It is significantly hygroscopic and readily forms hydrogen-bonded complexes with water (pseudo-hydrates) in the crystal lattice.
This guide compares the 4-NPO (Hydrated/Hygroscopic state) against the Anhydrous 4-NP to demonstrate why the N-oxide is the superior solid-state candidate for storage and synthesis, despite the challenge of water management during XRD analysis.
Comparative Analysis: 4-NPO vs. Anhydrous Alternatives
The following table contrasts the physicochemical and crystallographic properties of the N-oxide (the industry standard) with the anhydrous base.
Table 1: Physicochemical & Crystallographic Comparison
| Feature | 4-Nitropyridine N-oxide (4-NPO) | 4-Nitropyridine (Anhydrous Base) | Implication for Research |
| Stability | High. Stable solid up to ~159°C (melting). | Low. Prone to decomposition/polymerization at RT. | 4-NPO is the preferred shelf-stable reagent. |
| Hygroscopicity | High. Readily absorbs atmospheric water; forms H-bonded networks. | Low/Reactive. Reacts rather than hydrates; difficult to handle in air. | 4-NPO requires humidity control during XRD. |
| Crystal System | Orthorhombic (typically). | Monoclinic (often disordered). | 4-NPO yields higher symmetry, better resolved data. |
| Electronic Structure | Resonance Stabilized. N-O group donates e⁻ density back to ring. | Electron Deficient. Highly susceptible to nucleophiles. | 4-NPO allows for cleaner substitution reactions. |
| Key Bond Length | N–O: ~1.28 Å (Intermediate between single/double). | C–N (Ring): Shorter, more strained. | N-O bond length is a key quality indicator in XRD. |
Crystallographic Characterization & XRD Analysis
The "Hydrate" Phenomenon in 4-NPO
The term "4-Nitropyridine hydrate" often refers to the 4-NPO·xH₂O system. Unlike a stoichiometric hydrate (e.g., monohydrate), 4-NPO often exhibits non-stoichiometric channel hydration where water molecules bridge the N-oxide oxygen atoms via strong hydrogen bonds (
Key Structural Features (XRD):
-
Space Group: 4-NPO derivatives frequently crystallize in Orthorhombic
or settings, depending on the specific hydration state and substituents. -
Packing: Molecules arrange in a "herringbone" or stacked motif, stabilized by
interactions ( ) and weak bonds. -
Water Role: Water molecules act as "glue," bridging the nitro group of one molecule and the N-oxide oxygen of another, stabilizing the lattice.
Critical XRD Parameters
When refining the structure of 4-NPO (hydrated), look for these quality markers:
-
R-Factor:
indicates a high-quality solve; higher values may suggest disordered water molecules in the lattice channels. -
N–O Bond Length: Should refine to 1.26 – 1.29 Å . A longer bond (>1.35 Å) suggests protonation (N–OH) or incorrect assignment.
-
Nitro Group Planarity: The
group should be nearly coplanar with the pyridine ring (torsion angle ). Significant twisting indicates steric strain or crystal packing forces.
Experimental Protocol: Handling & Data Collection
Objective: Obtain high-resolution XRD data for hygroscopic 4-NPO crystals without degradation.
Step-by-Step Workflow
-
Crystallization:
-
Dissolve crude 4-NPO in hot Ethanol/Water (9:1) .
-
Allow slow evaporation at
. Note: Rapid cooling yields amorphous powder. -
Validation: Crystals should be pale yellow prisms.
-
-
Mounting (The "Oil Drop" Method):
-
Do NOT use standard glue, which contains water that can dissolve the crystal surface.
-
Immerse the crystal immediately in Paratone-N oil or perfluoropolyether (PFPE) oil to coat and protect it from ambient humidity.
-
Mount on a MiTeGen loop.
-
-
Data Collection:
-
Temperature: Cool stream to 100 K (Liquid Nitrogen). This "freezes" the disordered water molecules, sharpening the diffraction spots.
-
Strategy: Collect a full sphere of data (redundancy > 4) to accurately model the anomalous scattering of the Oxygen/Nitrogen atoms.
-
Visualizing the Structural Logic
Diagram 1: Synthesis & Stability Pathway
This diagram illustrates why the N-oxide is the "Product of Choice" over the base, highlighting the stabilization pathway.
Caption: The N-oxide (Green) serves as the stable "trap" for the nitrated scaffold. The anhydrous base (Red) is accessed only transiently due to instability.
Diagram 2: Hydrogen Bonding Topology
A schematic of the interaction network in the hydrated crystal lattice.
Caption: Water molecules mediate the assembly, bridging the N-oxide oxygen (strong acceptor) and the Nitro group oxygen (weak acceptor).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14300, 4-Nitropyridine N-oxide. Retrieved from [Link]
-
Kowafski, A. et al. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study. Journal of Molecular Structure. Retrieved from [Link]
-
NIST Chemistry WebBook. Pyridine, 4-nitro-, 1-oxide Infrared Spectrum and Data. Retrieved from [Link]
Benchmarking 4-Nitropyridine Reduction Yields: A Comprehensive Methodological Guide
As drug development and fine chemical synthesis increasingly rely on functionalized pyridine derivatives, the efficient reduction of 4-nitropyridine to 4-aminopyridine remains a critical transformation. Because the pyridine ring is highly electron-deficient, the nitro group at the 4-position is highly activated. However, this same electronic environment makes the substrate susceptible to unwanted side reactions, such as hydrolysis to 4-pyridone.
This guide objectively benchmarks the prevailing reduction methodologies—classical metal/acid reduction, catalytic hydrogenation, and electrochemical reduction—evaluating their yields, mechanistic causality, and scalability based on established literature.
Mechanistic Pathways and Causality
The reduction of an aromatic nitro group is not a single-step process; it is a complex cascade of electron and proton transfers. For 4-nitropyridine, the reaction proceeds through a classic electrochemical-chemical-electrochemical (ECE) sequence[1].
The nitro group is first reduced to a nitroso intermediate, followed by a hydroxylamine intermediate, before finally yielding the primary amine. If the reaction kinetics are poorly controlled, or if the aqueous environment is too harshly acidic and heated, the highly electrophilic nature of the 4-position can lead to the nucleophilic displacement of the nitrogenous group by water, yielding 4-pyridone as a hydrolysis byproduct[2].
Fig 1: Stepwise reduction pathway of 4-nitropyridine to 4-aminopyridine and hydrolysis side reaction.
Benchmarking Alternative Methodologies
To determine the optimal synthetic route, we must evaluate the three primary methods documented in the literature.
A. Classical Iron/Mineral Acid Reduction (Béchamp Process)
The reduction of 4-nitropyridine (or its N-oxide) using iron powder and mineral acids is a historically robust method. The causality of the acid choice is critical here. While hydrochloric acid (HCl) drives a rapid reduction, it frequently results in lower yields (80-85%) due to the formation of byproducts like 4-pyridone and 4,4'-azopyridine[2]. Conversely, utilizing 25-30% sulfuric acid (H₂SO₄) slows the reaction kinetics, which suppresses these side reactions and pushes the yield of 4-aminopyridine to 85-90%[2].
B. Catalytic Hydrogenation (Pd/C or Pt)
Catalytic hydrogenation is the commercial standard for producing 4-aminopyridine due to its high regioselectivity and purity[3]. In the presence of a palladium or platinum catalyst, H₂ undergoes homolysis or heterolysis on the active metal surface, generating highly reactive hydrogen atoms that efficiently reduce the nitro compound[4]. This method eliminates the massive iron sludge waste associated with the Béchamp process.
C. Electrochemical Reduction
Electrochemical reduction represents the frontier of green chemistry for this transformation. By utilizing platinum or copper electrodes in an acidic medium, 4-nitropyridine undergoes an ECE process driven entirely by electric potential rather than chemical reductants[1]. While highly sustainable, its scalability in standard batch-reactor laboratories remains a bottleneck compared to catalytic hydrogenation.
Quantitative Data Comparison
| Methodology | Primary Reagents | Typical Yield | Reaction Time | Environmental Impact | Scalability |
| Iron / H₂SO₄ | Fe powder, 25-30% H₂SO₄ | 85 – 90%[2] | 3 – 5 hours | High (Iron sludge) | Moderate |
| Iron / HCl | Fe powder, HCl | 80 – 85%[2] | 1 – 2 hours | High (Iron sludge) | Moderate |
| Catalytic Hydrogenation | H₂ gas (1 atm), 10% Pd/C | > 95%[3] | < 1 hour | Low (Recyclable catalyst) | High |
| Electrochemical | Pt/Cu electrodes, Acidic electrolyte | Quant. (Intermediate)[1] | 1 – 2 hours | Very Low (No chemical reductant) | Low (Requires specialized flow cells) |
Step-by-Step Experimental Protocols
To ensure self-validating and reproducible results, below are the optimized protocols for the two most common bench-scale methodologies.
Protocol 1: Iron and Sulfuric Acid Reduction
Objective: Maximize yield by controlling reaction kinetics and minimizing hydrolysis.
-
Substrate Suspension: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 4-nitropyridine (1.0 eq) and fine iron powder (4.0 eq) in deionized water.
-
Acid Addition: Slowly add 25-30% aqueous H₂SO₄ dropwise. Causality note: H₂SO₄ is chosen over HCl to deliberately slow the reduction rate, preventing localized overheating that drives the hydrolysis of the product into 4-pyridone[2].
-
Thermal Control: Heat the mixture to a gentle reflux. Monitor the reaction via TLC (DCM:MeOH 9:1) until the starting material is fully consumed (typically 3-4 hours).
-
Neutralization: Cool the mixture to room temperature. Carefully add solid sodium carbonate (Na₂CO₃) in small portions until the pH reaches 8-9. Causality note: Neutralization precipitates basic ferric salts, trapping the iron waste as a filterable solid[2].
-
Filtration & Extraction: Filter the mixture through a pad of Celite to remove the iron sludge. Extract the aqueous filtrate continuously with ethyl acetate.
-
Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-aminopyridine (Expected yield: 85-90%).
Protocol 2: Catalytic Hydrogenation (Pd/C)
Objective: Achieve high-purity conversion with minimal environmental waste.
Fig 2: Experimental workflow for the catalytic hydrogenation of 4-nitropyridine using Pd/C.
-
Preparation: Dissolve 4-nitropyridine in absolute methanol (MeOH) or ethanol (EtOH) within a hydrogenation flask.
-
Catalyst Introduction: Add a catalytic amount (typically 5-10% w/w) of 10% Palladium on Carbon (Pd/C). Safety Note: Pd/C is highly pyrophoric when dry; add it carefully under an inert atmosphere.
-
Purge and React: Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas. Maintain the system under a hydrogen atmosphere (1 atm) at 25°C[3].
-
Monitoring: Stir vigorously. The homolysis of H₂ on the palladium surface will rapidly reduce the nitro group[4]. The reaction is typically complete within 30 to 60 minutes, indicated by the cessation of hydrogen uptake.
-
Workup: Purge the flask thoroughly with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentration: Evaporate the filtrate under reduced pressure to obtain highly pure 4-aminopyridine.
Application Scientist's Verdict
For routine bench-scale synthesis and industrial scale-up, Catalytic Hydrogenation remains the undisputed champion. It offers superior yields (>95%), avoids the generation of toxic iron sludge, and requires minimal downstream purification.
However, if a laboratory lacks access to safe hydrogenation equipment (e.g., Parr shakers or continuous flow reactors), the Béchamp reduction using H₂SO₄ is the most reliable alternative. While slower than its HCl counterpart, the use of sulfuric acid is scientifically justified by its ability to suppress the hydrolysis of the sensitive 4-position, ensuring a respectable 85-90% yield of the target amine.
References
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar. Available at: [Link]
-
4-aminopyridine (Ref: PRC 1237) - AERU - University of Hertfordshire. Available at: [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. Available at: [Link]
-
Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper - ResearchGate. Available at: [Link]
Sources
Thermal Stability Profiling: 4-Nitropyridine N-Oxide Hydrate vs. Anhydrous Forms
A Comparative Guide for Pharmaceutical Development
Part 1: Executive Summary & Scientific Rationale
In the development of pyridine-based pharmaceutical intermediates, 4-Nitropyridine presents a unique stability challenge. The free base is notoriously unstable, prone to polymerization and nucleophilic decomposition. Consequently, the N-oxide form (4-Nitropyridine N-oxide) is the standard stable surrogate used in synthesis.
However, a critical variable often overlooked is hygroscopicity . 4-Nitropyridine N-oxide is hygroscopic and readily forms a hydrate (or pseudo-hydrate) upon exposure to atmospheric moisture. This "Hydrated" form behaves significantly differently from the "Anhydrous" material during thermal processing.
This guide objectively compares the thermal performance of 4-Nitropyridine N-oxide Hydrate against its Anhydrous alternative. We utilize Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to deconstruct their stability profiles, providing you with the data needed to optimize storage and processing conditions.
Part 2: Technical Deep Dive – The Stability "Fingerprint"
To validate the quality of 4-Nitropyridine N-oxide, one must distinguish between benign solvent loss and catastrophic degradation.
The Hydrate (The "Product" under analysis)
-
Behavior: Exhibits a multi-stage weight loss. The presence of water can lower the onset of decomposition via hydrolysis or simply mask the melting point.
-
TGA Signature: Distinct step <120°C (Dehydration).
-
DSC Signature: Broad endotherm (Dehydration) followed by sharp melt and immediate exothermic decomposition.
The Anhydrous Form (The "Alternative")
-
Behavior: High crystalline stability until the melting point.
-
TGA Signature: Flat baseline up to >150°C.
-
DSC Signature: Single sharp melting endotherm (~159°C) immediately followed by decomposition.
Comparative Performance Matrix
| Feature | 4-Nitropyridine N-oxide (Hydrated) | 4-Nitropyridine N-oxide (Anhydrous) | Impact on Process |
| Moisture Content | 5.0 – 12.0% (Variable) | < 0.5% | Hydrate requires drying step before stoichiometry calculation. |
| TGA Onset (Mass Loss) | 60°C - 100°C (Dehydration) | > 180°C (Decomposition) | Hydrate shows "false" instability at low temps due to water loss. |
| DSC Melting Point ( | Broadened/Depressed ( | Sharp, 159°C - 162°C | Anhydrous form provides clear purity indication via |
| Decomposition Energy | High Exotherm (Risk of hydrolysis) | High Exotherm (NOx release) | Safety Critical: Both forms release toxic NOx upon decomp. |
| Storage Stability | Low (Prone to caking/deliquescence) | High (If kept desiccated) | Anhydrous is preferred for long-term shelf life. |
Part 3: Mechanism of Action & Signaling Pathways
Understanding the thermal events is crucial for safety. The following diagram illustrates the divergent pathways for the Hydrate versus the Anhydrous form during heating.
Figure 1: Thermal event pathway comparing the multi-step dehydration of the hydrate vs. the direct melting of the anhydrous form.
Part 4: Experimental Protocol (Self-Validating)
A. Sample Preparation
-
Hydrate Handling: Do not dry the sample before loading. Weigh quickly to prevent atmospheric moisture exchange.
-
Anhydrous Handling: Store in a desiccator until the moment of analysis.
-
Crucible Selection:
-
TGA: Platinum or Alumina (open) to allow water evaporation.
-
DSC: Pinhole Aluminum Pan . Why? A hermetically sealed pan might rupture due to steam pressure. A pinhole allows water to escape (validating the dehydration endotherm) while maintaining enough pressure to resolve the peak.
-
B. Instrument Parameters
-
Purge Gas: Nitrogen (
) at 50 mL/min. Note: Oxidative stability can be tested with Air, but is standard for fingerprinting. -
Heating Rate: 10°C/min. Reasoning: Slower rates (e.g., 2°C/min) improve resolution of the dehydration vs. melt, but 10°C/min is standard for QC.
-
Temperature Range: 30°C to 250°C. STOP immediately if decomposition exotherm is observed to protect the sensor.
C. Workflow Diagram
Figure 2: Step-by-step experimental workflow for characterizing hygroscopic nitro-compounds.
Part 5: Data Interpretation & Causality
The "False" Instability (Dehydration)
In the Hydrate sample, you will observe a TGA mass loss of approximately 5-12% between 60°C and 120°C.
-
Causality: This is the energy required to break the hydrogen bonds holding the lattice water (or surface water).
-
Validation: The DSC will show a corresponding broad endothermic peak in this region. If the TGA shows mass loss but the DSC is flat, check your instrument sensitivity or pan seal.
The Melting/Decomposition Interface
Both forms will show a sharp melting event near 159°C.
-
Critical Warning: Nitro-compounds often decompose immediately after melting.
-
Observation: The DSC trace may show the melting endotherm instantly plunging into a sharp exothermic spike (decomposition).
-
Safety Note: Do not mistake the decomposition exotherm for crystallization. TGA will confirm decomposition by showing a rapid, massive weight loss starting at the same temperature.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14300, 4-Nitropyridine N-oxide. Retrieved from [Link]
-
Patyk, E., et al. (2014). Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution.[1] Acta Crystallographica Section B. Retrieved from [Link]
-
Katrusiak, A. (2014). High-pressure crystallography of hygroscopic amines. Adam Mickiewicz University.[1] (Contextual grounding for hygroscopic nature of N-oxides).
Sources
Safety Operating Guide
4-Nitropyridine Hydrate: Proper Disposal & Stabilization Procedures
Urgency Level: HIGH Primary Hazard: Energetic Decomposition / Shock Sensitivity (if Desiccated) Scope: Laboratory Scale (<100g) to Pilot Scale Disposal
Executive Safety Directive
STOP AND READ: 4-Nitropyridine (CAS: 1122-61-8 for free base) and its hydrate forms are nitro-heterocyclic compounds . While often handled routinely in synthesis, they possess latent energetic properties similar to picric acid or dinitro-compounds.
The Golden Rule of Disposal:
NEVER allow 4-Nitropyridine Hydrate waste to dry out completely. The water molecules in the crystal lattice act as a phlegmatizer, desensitizing the compound to friction and shock. Desiccated crystals can become unstable and prone to rapid, exothermic decomposition.
Immediate Prohibitions:
-
DO NOT dispose of in general trash or biohazard bins.
-
DO NOT mix with strong oxidizing agents (perchlorates, peroxides) or reducing agents (hydrides).
-
DO NOT use metal spatulas if the material appears dry or crusted (use Teflon/wood).
Technical Hazard Assessment
To manage disposal safely, you must understand the underlying chemistry dictating the hazard profile.
2.1 The "Nitro-Pyridine" Instability
Unlike nitrobenzene, the pyridine ring is electron-deficient. The addition of a nitro group (
-
Energetics: The nitro group provides an internal oxygen source. Upon thermal or shock initiation, the compound can decompose to release
, , and rapidly. -
The Hydrate Factor: The "hydrate" designation indicates water molecules are incorporated into the crystal structure. This water acts as a heat sink and spacer between molecules, preventing the propagation of a decomposition wave. Loss of hydration (efflorescence) increases shock sensitivity.
2.2 Physical & Chemical Properties Table
| Property | Data | Relevance to Disposal |
| Physical State | Yellow/Brown Crystalline Solid | Visual check: Darkening indicates decomposition. |
| Melting Point | ~160°C (Decomposes) | Do not autoclave. Heat triggers failure. |
| Solubility | Soluble in organic solvents, slightly in water | Use alcohol/water for wash-down (miscibility). |
| Incompatibilities | Strong Bases, Oxidizers, Reducing Agents | Segregate from "Corrosive-Base" waste streams. |
| GHS Classification | Acute Tox. (Oral/Dermal), Skin Irrit. 2 | Requires double-gloving and N95/P100 respirator. |
Disposal Decision Logic (Workflow)
The following decision tree outlines the logical flow for assessing and processing 4-Nitropyridine waste.
Figure 1: Decision logic for segregating and stabilizing 4-Nitropyridine hydrate waste. Note the critical re-wetting step for dry solids.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Filter Cake)
Objective: Phlegmatize the solid to prevent dust formation and shock initiation during transport.
-
Preparation:
-
Don PPE: Nitrile gloves (double layer), lab coat, safety goggles, and face shield. Work in a fume hood.
-
Prepare a Phlegmatizing Solution : 50% Ethanol / 50% Water mixture.
-
-
Stabilization:
-
Place the solid waste into a wide-mouth high-density polyethylene (HDPE) jar. Do not use glass (glass shards become shrapnel in an event).
-
Gently mist or pour the Phlegmatizing Solution over the solid until it is visibly damp (consistency of wet sand). Do not flood it, just suppress dust and hydrate the crystals.
-
-
Packaging:
-
Seal the HDPE jar tightly.
-
Place the jar into a secondary clear plastic bag (zip-lock).
-
-
Labeling:
-
Standard Hazardous Waste Label.[1]
-
Critical Addition: Write "CONTAINS 4-NITROPYRIDINE - DO NOT ALLOW TO DRY" on the label.
-
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquor)
Objective: Prevent formation of shock-sensitive precipitates.
-
Solvent Compatibility Check:
-
Ensure the waste solvent stream is compatible with organics.
-
Prohibited: Do not pour into containers containing oxidizing acids (Nitric, Chromic) or strong bases (Sodium Hydroxide). Bases can trigger exothermic decomposition of the nitro group.
-
-
Dilution:
-
If the concentration is high (>10%), dilute with Acetone or Ethanol to <5% concentration. This spacing reduces the energy density.
-
-
Container:
-
Use standard amber glass or HDPE solvent waste containers.
-
Leave at least 10% headspace.
-
Emergency Procedures (Spill Response)
Scenario: Benchtop Spill of Solid Powder
-
Evacuate: Clear the immediate area (10 ft radius).
-
Isolate: Turn off nearby hot plates or stirrers.
-
Wet Down: Gently mist the spill with water or ethanol using a spray bottle to prevent dust clouds. Dry sweeping is forbidden.
-
Collect: Using a plastic scoop (non-sparking), transfer the wet sludge into a waste container.
-
Decontaminate: Wash the surface with mild soap and water. Collect all paper towels as hazardous waste.
References
-
National Institutes of Health (NIH) - PubChem.4-Nitropyridine N-oxide Compound Summary.
-
New Jersey Department of Health.Hazardous Substance Fact Sheet: Pyridine, 4-Nitro, 1-Oxide.
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Nitropyridine N-oxide. (Basis for handling and storage precautions).[1][2][3][4][5][6][7]
-
University of Cambridge Safety Office.Disposal of Chemical Waste. (General segregation protocols for organic nitrogen compounds).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 4. abdurrahmanince.net [abdurrahmanince.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
